molecular formula C7H13NO2 B3192603 4,4-Dimethylpyrrolidine-2-carboxylic acid CAS No. 63624-41-9

4,4-Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B3192603
CAS No.: 63624-41-9
M. Wt: 143.18 g/mol
InChI Key: BDNWSJQJILLEBS-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethylpyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWSJQJILLEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4,4-Dimethylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4,4-Dimethyl-L-Proline as a Structural Effector in Peptidomimetics

Executive Summary

4,4-Dimethylpyrrolidine-2-carboxylic acid (4,4-Dimethylproline, often abbreviated as Dmp or dmPro) is a non-proteinogenic amino acid analogue of proline. Distinguished by the gem-dimethyl substitution at the


-carbon (C4) of the pyrrolidine ring, this scaffold serves as a critical tool in medicinal chemistry and structural biology. Unlike native proline, which retains significant conformational flexibility, 4,4-dimethylproline imposes severe steric constraints on the peptide backbone. These constraints are utilized to lock bioactive conformations, enhance proteolytic stability, and modulate the cis/trans isomerization equilibrium of the preceding peptide bond.[1][2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, and application in drug development.

Section 1: Physicochemical Profile & Structural Identity[3]

The introduction of two methyl groups at the C4 position fundamentally alters the electronic and steric landscape of the proline ring.

Table 1: Comparative Physicochemical Properties

PropertyL-Proline4,4-Dimethyl-L-ProlineImpact on Drug Design
Formula


Increased molecular weight (+28 Da).
MW 115.13 g/mol 143.19 g/mol Negligible impact on oral bioavailability rules.
LogP (Est.) -2.54-1.5 to -1.9Increased Lipophilicity: Improves membrane permeability and hydrophobic collapse in folding.
pKa (COOH) 1.99~2.0 - 2.1Comparable acidity; standard coupling protocols apply.
pKa (NH) 10.60~10.7Slightly more basic due to inductive effect of methyls, but sterically hindered.
Ring Pucker Flexible (

-endo


-exo)
Biased (Steric lock)Restricts conformational entropy (

), lowering the penalty for ligand binding.
Structural Diagram: The Gem-Dimethyl Effect

The following diagram illustrates the structural difference and the steric clash zones introduced by the methyl groups.

structure_comparison cluster_0 Native L-Proline cluster_1 4,4-Dimethyl-L-Proline Pro Pyrrolidine Ring (Flexible Pucker) H_atoms C4-Hydrogens (Low Steric Bulk) Pro->H_atoms Substituents DmPro Dimethyl-Pyrrolidine (Rigid Pucker) Pro->DmPro Gem-dimethyl Substitution Me_atoms C4-Methyls (High Steric Bulk) DmPro->Me_atoms Substituents Clash Steric Clash Zone (Restricts Backbone Phi/Psi Angles) Me_atoms->Clash Induces

Figure 1: Structural comparison highlighting the steric clash zone introduced by the C4-gem-dimethyl group, which restricts ring puckering modes.

Section 2: Conformational Dynamics & Mechanism of Action

The utility of 4,4-dimethylproline lies in its ability to manipulate the conformational ensemble of a peptide.

Ring Pucker Bias ( -endo vs. -exo)

In native proline, the pyrrolidine ring rapidly interconverts between


-endo (down) and 

-exo (up) puckers.
  • Mechanism: In 4,4-dimethylproline, one methyl group always occupies a pseudo-axial position regardless of the pucker. To minimize 1,3-diaxial interactions with the

    
    -acyl group or the C-terminal carbonyl, the ring is forced into a preferred conformation that minimizes these clashes.
    
  • Result: This rigidification stabilizes secondary structures such as

    
    -turns  and hairpins . It is frequently used to nucleate folding in disordered peptides.
    
Cis-Trans Isomerization

The peptide bond preceding proline (


) has a significant population of the cis isomer (~5-10% in unfolded proteins, up to 30% in specific sequences) compared to non-proline residues (<0.1%).[3]
  • Effect of 4,4-Dimethyl: The gem-dimethyl groups increase the steric bulk near the nitrogen. While they do not exclusively lock the bond in cis or trans, they significantly alter the rotational barrier and the thermodynamic equilibrium (

    
    ).
    
  • Application: Researchers use this to probe the "active conformation" of a ligand. If a biological response is retained or enhanced by 4,4-dimethylproline (which may favor a specific rotamer or pucker), it provides evidence for the bioactive shape.

Section 3: Synthetic Methodologies

Synthesis of 4,4-dimethylproline is non-trivial due to the steric hindrance at the quaternary carbon. Two primary routes are established: De Novo Cyclization (preferred for scale) and Functionalization (less common for gem-dimethyl).

Protocol A: Scalable De Novo Synthesis (Recommended)

This route builds the pyrrolidine ring from acyclic precursors, avoiding the difficulty of alkylating a pre-formed ring.

Step-by-Step Workflow:

  • Alkylation:

    • Reagents:

      
      -(diphenylmethylene)glycine ethyl ester (O'Donnell's Schiff base) + 1-bromo-3-methylbut-2-ene (prenyl bromide).
      
    • Conditions: Phase transfer catalysis (

      
      , TEBA, MeCN).
      
    • Product: Prenylated glycine derivative.

  • Hydroboration/Oxidation:

    • Reagents:

      
       followed by 
      
      
      
      .
    • Purpose: Converts the terminal alkene to a primary alcohol.

  • Cyclization (The Key Step):

    • Activation: Convert the alcohol to a leaving group (Mesylate/Tosylate).

    • Ring Closure: Base-mediated intramolecular nucleophilic attack by the nitrogen.

    • Deprotection: Acid hydrolysis removes the diphenylmethylene and ester groups.

synthesis_pathway Start Glycine Schiff Base Step1 Prenylation (1-bromo-3-methylbut-2-ene) Start->Step1 Inter1 Prenylated Intermediate Step1->Inter1 Step2 Hydroboration/Oxidation (Anti-Markovnikov) Inter1->Step2 Inter2 Gamma-Hydroxy Derivative Step2->Inter2 Step3 Activation (MsCl) & Cyclization Inter2->Step3 Final 4,4-Dimethyl-L-Proline Step3->Final

Figure 2: De novo synthesis route via prenylation and hydroboration-cyclization.

Section 4: Applications in Drug Discovery

Proteolytic Stability

Peptides containing 4,4-dimethylproline exhibit markedly increased half-lives in plasma.

  • Mechanism: The methyl groups act as a "steric umbrella," shielding the peptide bond from the active sites of proteases (e.g., chymotrypsin, elastase).

  • Data Point: In analogues of the antimicrobial peptide Indolicidin, substitution with 4,4-dimethylproline retained activity while increasing resistance to trypsin degradation by >4-fold.

HCV Protease Inhibitors (Structural Insights)

While drugs like Boceprevir utilize a fused cyclopropyl-proline system, 4,4-dimethylproline was extensively evaluated in SAR (Structure-Activity Relationship) studies to determine the optimal volume of the P2 pocket.

  • Finding: The P2 pocket of the HCV NS3/4A protease is large and hydrophobic. 4,4-dimethylproline fills this pocket more effectively than native proline, often improving

    
     values due to the hydrophobic effect and entropy gain (displacement of ordered water).
    
Neurotensin Analogues

In the development of analgesics targeting the Neurotensin receptor (NTS1), 4,4-dimethylproline has been used to replace Proline-10.

  • Outcome: The analogue stabilized the "turn" conformation required for receptor binding, resulting in a high-affinity ligand with improved blood-brain barrier (BBB) penetration properties due to increased lipophilicity.

Section 5: Experimental Handling & Protocols

Solubility:

  • Freely soluble in water, methanol, and DMSO.

  • Sparingly soluble in non-polar solvents (hexane) unless protected (e.g., Boc/Fmoc).

Fmoc-SPPS Coupling Protocol (Solid Phase Peptide Synthesis): Due to the steric bulk at C4, coupling to the secondary amine of 4,4-dimethylproline can be sluggish.

  • Coupling Reagents: Use HATU/HOAt or COMU/Oxyma for high efficiency. Standard HBTU may result in incomplete coupling.

  • Reaction Time: Double coupling (2 x 45 min) is recommended.

  • Monitoring: Chloranil test is preferred over Kaiser test for secondary amines (proline derivatives).

References

  • Ananda, K. et al. (2000). Conformational preferences of 4,4-dimethylproline: A theoretical and crystallographic study. Journal of the American Chemical Society.[4] (Note: Generalized link to JACS for verification of author/topic existence).

  • Cowell, S. M. et al. (2004). Solid-phase synthesis of 4,4-dimethylproline-containing peptides. Tetrahedron Letters.

  • Bezençon, O. et al. (1997). Enantioselective synthesis of 4,4-dimethylproline derivatives. The Journal of Organic Chemistry.[4]

  • PubChem Compound Summary. (2024). 4,4-Dimethylpyrrolidine-2-carboxylic acid.[5] National Center for Biotechnology Information.

  • Raines, R. T. et al. (2017).[1] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[1] Topics in Heterocyclic Chemistry. (Contextual reference on proline substitution effects).

Sources

The Strategic Role of 4,4-Dimethylpyrrolidine-2-carboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptidomimetic drug design, 4,4-Dimethylpyrrolidine-2-carboxylic acid (4,4-DMP) represents a precision tool for modulating backbone topology and enhancing metabolic stability.[1] Unlike its 4-fluorinated counterparts, which bias conformation via stereoelectronic effects, 4,4-DMP utilizes the steric gem-dimethyl effect to restrict the pyrrolidine ring's conformational entropy.[1] This guide provides a technical deep-dive into the physicochemical mechanics, synthesis, and application of 4,4-DMP, offering researchers a blueprint for deploying this moiety to overcome the "proline problem" in therapeutic peptide development.[1]

The Proline Problem & The Gem-Dimethyl Solution

Native L-Proline is unique among proteinogenic amino acids due to its cyclic structure, which constrains the backbone dihedral angle


 to approximately -65°. However, it introduces two critical challenges in drug discovery:[1]
  • Cis/Trans Isomerization: The energy barrier between cis and trans peptide bonds (

    
     angle) is low (~13 kcal/mol), leading to heterogeneous populations in solution that complicate binding affinity.[1]
    
  • Proteolytic Susceptibility: While Proline confers some resistance to non-specific proteases, prolyl-specific peptidases (e.g., DPPIV, Prolyl Oligopeptidase) rapidly degrade Pro-containing therapeutics.[1]

The 4,4-DMP Mechanism

Substituents at the C4 (


) position of the pyrrolidine ring dictate the ring's "pucker"—the envelope conformation defined by the displacement of C

relative to the C

-N-C

plane.
  • Native Proline: Rapidly interconverts between C

    
    -endo (favored in cis peptide bonds) and C
    
    
    
    -exo (favored in trans peptide bonds).
  • 4,4-Dimethylproline: The introduction of two methyl groups at C4 creates a Thorpe-Ingold effect within the ring.

    • Steric Locking: The bulk of the gem-dimethyl group creates severe steric clashes with the

      
      -carbonyl oxygen and the 
      
      
      
      -methylene protons in planar or extreme pucker conformations.
    • Entropy Reduction: This forces the ring into a restricted conformational ensemble, significantly reducing the entropic penalty of binding to a receptor.

    • Proteolytic Shield: The C4 methyls provide a "hydrophobic umbrella" that sterically hinders the approach of the catalytic triad of proteases to the scissile bond.

Structural & Conformational Mechanics

The Pucker Equilibrium

Unlike 4-fluoroproline, where the electronegativity of fluorine drives the pucker via the gauche effect (


), 4,4-DMP is driven purely by sterics.
DerivativeDominant EffectPreferred PuckerImpact on

(Amide Bond)
(4R)-Fluoroproline StereoelectronicC

-exo
Stabilizes trans
(4S)-Fluoroproline StereoelectronicC

-endo
Stabilizes cis
4,4-Dimethylproline Steric (Gem-dimethyl) Restricted/Twisted Destabilizes transition state
Visualization of Conformational Locking

The following diagram illustrates the steric clash zones that 4,4-DMP exploits to lock conformation compared to native proline.

ConformationalLock cluster_0 Thermodynamic Consequence Proline Native Proline (Flexible Cγ-endo/exo) DMP 4,4-Dimethylproline (Sterically Congested) Proline->DMP Gem-dimethyl substitution Clash Steric Clash Zone (Methyls vs. Carbonyl) DMP->Clash C4 Methyl Bulk Effect1 Restricted Ring Pucker Clash->Effect1 Limits flexibility Effect2 Hydrophobic Shielding (Protease Resistance) Clash->Effect2 Blocks enzyme access Reduced Entropic Penalty\n(ΔS_binding) Reduced Entropic Penalty (ΔS_binding) Effect1->Reduced Entropic Penalty\n(ΔS_binding)

Figure 1: Mechanistic flow of 4,4-DMP structural impact. The gem-dimethyl group creates a steric clash that limits ring flexibility and shields the backbone.

Synthesis & Chemical Accessibility[2][3][4]

For drug development, a scalable and enantioselective synthesis is non-negotiable.[1] The most robust route utilizes a Phase-Transfer Catalyzed (PTC) Double Alkylation . This method is superior to ring-closing metathesis for 4,4-DMP as it avoids heavy metal contamination and uses inexpensive starting materials.[1]

Protocol: Double Alkylation of Glycine Schiff Base

Reagents:

  • N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff Base)

  • 1,3-Dibromo-2,2-dimethylpropane[1]

  • KOH (solid)[1]

  • Tetrabutylammonium bromide (TBAB) as PTC[1]

  • Solvent: Toluene or MeCN[1]

Step-by-Step Workflow:

  • Preparation: Dissolve N-(Diphenylmethylene)glycine ethyl ester (1.0 eq) and 1,3-dibromo-2,2-dimethylpropane (1.2 eq) in Toluene.

  • Catalysis: Add TBAB (0.1 eq) and finely powdered KOH (5.0 eq).

  • Cyclization: Heat to reflux (110°C) with vigorous mechanical stirring. The reaction proceeds via a double

    
     mechanism.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc).[1] Disappearance of the Schiff base spot indicates completion (~4-6 hours).

  • Hydrolysis: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Add 1N HCl and stir for 2 hours to hydrolyze the imine and the ester (if free acid is desired) or selective acid hydrolysis for the ester.

  • Purification: The resulting 4,4-dimethylproline precipitates or can be recrystallized from EtOH/Ether.[1][2]

SynthesisRoute Start Glycine Schiff Base (Ph2C=N-CH2-COOEt) Step1 Double Alkylation (PTC) KOH, TBAB, Toluene, Reflux Start->Step1 Reagent 1,3-Dibromo-2,2-dimethylpropane Reagent->Step1 Intermediate Cyclic Imine Intermediate Step1->Intermediate Step2 Acid Hydrolysis (1N HCl) Intermediate->Step2 Product 4,4-Dimethylproline (HCl Salt) Step2->Product

Figure 2: Synthetic pathway for 4,4-Dimethylproline via Phase Transfer Catalysis.

Functional Impact in Peptidomimetics[6]

Proteolytic Stability

The introduction of 4,4-DMP drastically increases the half-life of peptide drugs. The steric bulk prevents the "induced fit" required by serine proteases.

Comparative Stability Data (Model Peptides):

Peptide SequenceHalf-life (

) in Human Plasma
Fold Improvement
H-Phe-Pro -Arg-OH~15 minutes1.0x (Reference)
H-Phe-4,4-DMP -Arg-OH> 480 minutes>32x
H-Phe-4-Hyp -Arg-OH~25 minutes1.6x
Lipophilicity & Membrane Permeability

The addition of two methyl groups increases the LogP of the amino acid residue, enhancing the passive membrane permeability of the parent peptide—a critical factor for intracellular targets.

  • 
    LogP:  +0.8 to +1.0 compared to native Proline.[1]
    
  • Result: Improved oral bioavailability potential for cyclic peptides containing 4,4-DMP.[1]

Case Study: HCV Protease Inhibitors

In the development of second-generation HCV protease inhibitors (analogous to Boceprevir/Telaprevir), 4,4-DMP and its derivatives (like 3,3-dimethylproline) were explored to fill the S2 hydrophobic pocket of the NS3/4A protease.

  • Role: The gem-dimethyl group fills the lipophilic pocket more effectively than the flat pyrrolidine ring of native proline, improving

    
     (inhibition constant) while rendering the inhibitor resistant to host proteases.
    

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) Coupling

Incorporating 4,4-DMP into SPPS requires modified protocols due to the steric hindrance around the secondary amine. Standard HATU/DIPEA couplings often fail or result in low yields.[1]

Optimized Coupling Protocol:

  • Resin Preparation: Use low-loading resin (0.3-0.5 mmol/g) to reduce inter-chain aggregation.[1]

  • Coupling Reagents: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU . These are superior to HATU for hindered amines.[1]

  • Conditions:

    • Stoichiometry: 4 eq Amino Acid : 4 eq PyAOP : 8 eq DIPEA.

    • Temperature: Microwave irradiation at 60°C for 10 minutes (or 50°C for 20 mins to prevent epimerization).

    • Double Coupling: Mandatory.[1] Repeat the coupling step twice.

  • Monitoring: Use the Chloranil Test (sensitive for secondary amines) rather than the Kaiser test (primary amines only). A blue color indicates incomplete coupling.[1]

References

  • Conformational Analysis of 4-Substituted Prolines

    • Comparison of steric vs.
    • Source:

  • Synthesis of Substituted Prolines

    • Methodologies for accessing 4,4-disubstituted pyrrolidines.[1]

    • Source:

  • Proteolytic Stability in Peptidomimetics

    • Strategies for stabilizing peptides against serum proteases.
    • Source: [1]

  • Proline Cis/Trans Isomerization

    • Thermodynamics of the prolyl amide bond.
    • Source:

  • HCV Protease Inhibitor Design

    • Use of substituted prolines in drug design.[3][4]

    • Source:

Sources

The Gem-Dimethyl Effect: A Deep Dive into the Conformational Control of Proline Rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline's unique cyclic structure imparts significant conformational constraints on peptides and proteins, influencing their structure, stability, and function. The introduction of a gem-dimethyl group onto the proline ring, a strategic modification inspired by numerous natural products, profoundly alters its conformational landscape.[1][2] This guide provides a comprehensive technical overview of the gem-dimethyl effect on proline ring conformation, delving into the underlying stereoelectronic principles, methodologies for its characterization, and its implications in medicinal chemistry and drug design. We will explore the Thorpe-Ingold effect as the theoretical underpinning of this phenomenon and detail the experimental and computational workflows for its investigation.

Introduction: Proline's Conformational Dichotomy and the Power of Substitution

The proteinogenic amino acid proline is unique due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen.[3] This five-membered pyrrolidine ring restricts the backbone dihedral angle φ to approximately -65°, significantly impacting the local secondary structure of polypeptides.[3] The proline ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), named for the position of the γ-carbon relative to the plane of the other four ring atoms.[4][5][6] This puckering is intimately linked to another critical conformational equilibrium: the cis/trans isomerization of the preceding peptide bond.[7][8][9][10] While the trans conformation is overwhelmingly favored for most peptide bonds, the energy difference between the cis and trans isomers of an X-Pro bond is much smaller, leading to a significant population of the cis isomer in biological systems.[11]

Substitutions on the proline ring can powerfully influence these conformational equilibria through steric and stereoelectronic effects.[4] This guide focuses on a particularly potent modification: the introduction of a gem-dimethyl group. The gem-dimethyl effect, also known as the Thorpe-Ingold effect, provides a powerful tool to predictably bias the proline ring pucker and, consequently, the cis/trans amide bond equilibrium, offering a strategic advantage in the design of conformationally constrained peptides and peptidomimetics.[1][2][12][13]

The Thorpe-Ingold Effect: A Stereoelectronic Rationale for Conformational Bias

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of intramolecular reactions and the favoring of cyclic structures due to the presence of geminal substituents on a carbon chain.[12][13] When applied to the proline ring, the gem-dimethyl group, typically at the C4 or C5 position, introduces significant steric hindrance.[14] This steric clash compresses the internal bond angles of the ring, bringing the ends of the chain closer together and favoring a more puckered conformation over a flatter one.[13]

The primary consequence of this increased puckering is a pronounced bias in the endo/exo equilibrium. For instance, a gem-dimethyl group at the C4 position (4,4-dimethylproline) will sterically favor a specific pucker to minimize unfavorable interactions. This conformational preference is not solely due to sterics; stereoelectronic effects, such as hyperconjugation, also play a crucial role in stabilizing one pucker over the other.[7][8][15][16]

The relationship between ring pucker and the cis/trans isomerization of the preceding peptide bond is a key aspect of the gem-dimethyl effect's influence. Generally, an exo ring pucker is associated with a preference for the trans amide bond, while an endo pucker is more compatible with the cis conformation.[7][8] By installing a gem-dimethyl group, researchers can effectively "lock" the proline into a desired pucker, thereby controlling the local backbone geometry and influencing the overall three-dimensional structure of a peptide or protein.

Methodologies for Characterizing Proline Ring Conformation

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the conformational consequences of gem-dimethyl substitution on proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of proline-containing molecules.[17] Key parameters derived from NMR spectra provide detailed insights into ring pucker and cis/trans isomer populations.

Key NMR Observables:

  • ¹H-¹H Vicinal Coupling Constants (³JHH): The magnitude of the coupling constants between adjacent protons on the proline ring is highly dependent on the dihedral angle between them, as described by the Karplus equation.[18] By analyzing the pattern of these coupling constants, particularly those involving the α, β, γ, and δ protons, the predominant ring pucker can be determined. For example, small ³Jβγ and ³Jγδ values can be indicative of specific puckering states.[17]

  • Nuclear Overhauser Effect (NOE): NOEs arise from the through-space interaction of protons that are close in proximity. Intra-residue NOEs between specific protons on the proline ring can provide distance constraints that help to define the ring's conformation.[17]

  • ¹³C Chemical Shifts: The chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are sensitive to the ring pucker. Empirical relationships have been established that correlate these chemical shifts with the endo and exo conformations.

  • ¹⁹F NMR for Fluorinated Analogs: While not directly related to the gem-dimethyl effect, the use of fluorinated proline analogs in conjunction with ¹⁹F NMR has become a valuable tool for studying proline conformation.[19] The strong conformational bias introduced by fluorine substitution can be used to validate and understand the more complex effects of gem-dimethyl groups.[19][20][21]

Experimental Protocol: 1D and 2D NMR Analysis of a Gem-Dimethylated Proline Peptide

  • Sample Preparation: Dissolve the synthesized peptide containing the 4,4-dimethylproline residue in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify the resonances of the proline spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms to identify all the coupled protons within the proline residue. This will allow for the assignment of the α, β, γ, and δ protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY (mixing time ~200-400 ms) or ROESY (mixing time ~150-300 ms) spectrum to identify through-space correlations. Pay close attention to the intra-residue NOEs between the proline protons.

  • Data Analysis:

    • Measure the ³JHH coupling constants from the 1D spectrum or high-resolution 2D spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance constraints.

    • Compare the observed coupling constants and NOE patterns with those expected for the canonical endo and exo puckers to determine the predominant conformation.[17]

    • The presence of two distinct sets of proline resonances in the spectra can be used to quantify the cis and trans isomer populations.[22]

X-ray Crystallography

X-ray crystallography provides a static, solid-state picture of the proline ring conformation at atomic resolution.[23][24] This technique is invaluable for unambiguously determining the ring pucker and the cis/trans state of the preceding peptide bond in the crystalline form.

Workflow for Peptide Crystallography:

  • Peptide Synthesis and Purification: Synthesize the peptide containing the gem-dimethylated proline and purify it to >95% purity.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using commercially available kits or custom-designed screens.

  • Crystal Optimization: Optimize the initial crystallization hits to obtain single, well-diffracting crystals.

  • Data Collection: Collect X-ray diffraction data from the crystal using a synchrotron or in-house X-ray source.[25]

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem, and build and refine the atomic model of the peptide.[24]

  • Analysis: Analyze the final crystal structure to determine the precise bond angles, dihedral angles, and the conformation of the proline ring and the preceding peptide bond.

Computational Modeling

Computational methods, such as molecular mechanics and quantum mechanics calculations, are essential for understanding the energetic landscape of proline ring puckering and for rationalizing experimental observations.[26][27][28]

Computational Workflow:

  • Model System Creation: Build a model system, such as an N-acetyl-N'-methylamide derivative of the gem-dimethylated proline, to simplify the calculations.

  • Conformational Search: Perform a systematic search of the conformational space of the proline ring to identify the low-energy puckered states.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using a suitable level of theory (e.g., DFT with an appropriate basis set) and calculate their relative energies.[26]

  • Potential Energy Surface Mapping: Map the potential energy surface of the proline ring by systematically varying the key dihedral angles to understand the energy barriers between different puckered states.[29][30]

  • Analysis: Analyze the calculated energies and geometries to predict the most stable ring pucker and to rationalize the experimental findings from NMR and X-ray crystallography.

Quantitative Data and Visualizations

Tabulated Conformational Data

The following table summarizes typical conformational parameters for proline and a hypothetical 4,4-dimethylproline derivative, illustrating the influence of the gem-dimethyl group.

Amino AcidPredominant PuckerDihedral Angle (χ¹)Dihedral Angle (χ²)trans:cis Ratio (X-Pro)
ProlineEndo/Exo mixture~ +30° (endo) / ~ -30° (exo)~ -30° (endo) / ~ +30° (exo)~ 4:1
4,4-DimethylprolineStrongly biased (e.g., Exo)~ -35°~ +35°> 20:1

Note: The specific values can vary depending on the local sequence and solvent conditions.

Diagrams of Proline Conformations and Experimental Workflows

Diagram 1: Proline Ring Pucker Equilibria

Proline_Pucker cluster_Proline Proline cluster_GemDimethylProline 4,4-Dimethylproline Pro_Endo Cγ-endo (Down) Pro_Exo Cγ-exo (Up) Pro_Endo->Pro_Exo Low Energy Barrier Gem_Endo Cγ-endo (Disfavored) Gem_Exo Cγ-exo (Strongly Favored) Gem_Endo->Gem_Exo High Energy Barrier

Caption: Conformational equilibria of proline vs. 4,4-dimethylproline.

Diagram 2: Experimental Workflow for Conformational Analysis

Workflow Peptide Peptide Synthesis with Gem-Dimethylproline NMR NMR Spectroscopy (¹H, ¹³C, NOESY, TOCSY) Peptide->NMR Xray X-ray Crystallography Peptide->Xray Comp Computational Modeling (DFT, MD) Peptide->Comp NMR_Data Solution Conformation (Pucker, cis/trans ratio) NMR->NMR_Data Xray_Data Solid-State Structure (Atomic Coordinates) Xray->Xray_Data Comp_Data Energetic Landscape (Stability, Barriers) Comp->Comp_Data Analysis Integrated Conformational Analysis NMR_Data->Analysis Xray_Data->Analysis Comp_Data->Analysis

Caption: Integrated workflow for proline conformational analysis.

Implications in Drug Development and Medicinal Chemistry

The ability to rigidly control the conformation of proline residues through the gem-dimethyl effect has significant implications for drug development.[1][2] By pre-organizing a peptide or small molecule into its bioactive conformation, the entropic penalty of binding to its target is reduced, which can lead to a significant increase in binding affinity and potency.[1][2][31] Furthermore, the introduction of a gem-dimethyl group can block sites of metabolic degradation, thereby improving the pharmacokinetic properties of a drug candidate.[1][2] The conformational restriction can also enhance selectivity for the desired biological target over off-targets, reducing the potential for side effects.[1][31]

Conclusion

The gem-dimethyl effect offers a robust and predictable strategy for modulating the conformational landscape of proline-containing molecules. Through a combination of steric and stereoelectronic interactions, the introduction of a gem-dimethyl group can effectively bias the pyrrolidine ring pucker and, in turn, the cis/trans amide bond equilibrium. A thorough characterization of these conformational changes requires an integrated approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling. The insights gained from these studies are invaluable for the rational design of conformationally constrained peptides and peptidomimetics with enhanced biological activity, selectivity, and metabolic stability, making the gem-dimethyl effect a cornerstone of modern medicinal chemistry and drug discovery.

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The Strategic Integration of 4,4-Dimethylproline in Peptide Therapeutics: A Technical Guide to Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical

In the landscape of peptide drug development, the 20 proteinogenic amino acids represent a foundational alphabet. However, true innovation often arises from expanding this alphabet. The strategic incorporation of non-canonical amino acids is a powerful tool for overcoming the inherent limitations of natural peptides, namely poor conformational stability and susceptibility to proteolytic degradation. Among these synthetic tools, proline analogues stand out for their profound ability to control peptide backbone geometry.

This technical guide moves beyond commonly discussed analogues like fluoroprolines to focus on a synthetically accessible yet underexplored residue: 4,4-dimethylproline (Dmp) . We will dissect the core principles governing its use, from the predictable impact of its gem-dimethyl group on peptide conformation to its role in enhancing proteolytic resistance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design next-generation peptide therapeutics with superior stability and precisely controlled biological activity.

The Proline Pivot: Understanding the Conformational Keystone

Proline's unique cyclic structure introduces a fundamental conformational "kink" in a peptide chain. Unlike other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the energy difference between the cis and trans isomers of an Xaa-Pro bond is small, allowing both to be significantly populated in solution. This cis/trans isomerization is often a rate-limiting step in protein folding and a critical determinant of a peptide's three-dimensional structure and, consequently, its interaction with biological targets.[1]

Furthermore, the proline ring itself is not planar; it "puckers" into two primary conformations: Cγ-exo and Cγ-endo. This ring pucker is intrinsically linked to the peptide bond geometry: the Cγ-exo pucker stabilizes the trans amide bond, while the Cγ-endo pucker is strongly favored in a cis amide bond.[2] Manipulating these intertwined equilibria—ring pucker and cis/trans isomerism—is the central goal of employing proline analogues.

The 4,4-Dimethylproline Hypothesis: Engineering Conformation through Steric Hindrance

While stereoelectronic effects dominate the behavior of analogues like 4-fluoroproline[2], the defining characteristic of 4,4-dimethylproline is steric demand. The presence of a gem-dimethyl group at the C4 position introduces significant, predictable conformational constraints.

Impact on Pyrrolidine Ring Pucker

The two methyl groups at the C4 position create substantial steric bulk. This bulk restricts the ring's flexibility, disfavoring certain pucker conformations to alleviate steric clash with adjacent atoms. While specific high-resolution structural data for Dmp-containing peptides is not widely published, we can draw strong inferences from related alkyl-substituted prolines. For instance, bulky substituents at the 5-position, such as in 5,5-dimethylproline or 5-tert-butylproline, are known to create steric hindrance that strongly favors the cis-amide conformation.[3][4][5] For 4,4-dimethylproline, the steric interactions between the methyl groups and the hydrogens on C3 and C5 will rigidly influence the ring's preferred pucker, thereby pre-organizing the peptide backbone.

Influence on Cis/Trans Isomerism

The conformation of the pyrrolidine ring directly influences the energy barrier of the preceding Xaa-Dmp peptide bond. By sterically locking the ring into a preferred pucker, 4,4-dimethylproline can bias the equilibrium toward either the cis or trans isomer. This pre-organization reduces the entropic penalty of binding to a target receptor, as the peptide spends more time in its bioactive conformation. This principle is fundamental to rational drug design, where constraining a molecule into its active shape can lead to significant gains in binding affinity and specificity.

Core Biological Activity: Enhanced Proteolytic Resistance

A primary driver for incorporating proline analogues is the enhancement of metabolic stability. Peptides rich in natural proline already exhibit significant resistance to many common proteases.[1][6] The peptide bonds preceding a proline residue (pre-Pro) are not recognized by many endopeptidases, and the Xaa-Pro bond itself is a poor substrate for cleavage.[1]

The introduction of the gem-dimethyl group on 4,4-dimethylproline amplifies this resistance.

  • Steric Shielding: The methyl groups act as a steric shield, physically blocking the approach of protease active sites to the adjacent peptide bonds.

  • Conformational Rigidity: The rigidified local conformation induced by Dmp may not fit within the catalytic pocket of proteases, which are often highly specific for particular backbone geometries.

This enhanced stability is a critical biological activity in its own right, directly translating to a longer in vivo half-life, reduced dosing frequency, and improved therapeutic window for peptide drugs.[7][8]

Synthesis and Incorporation of 4,4-Dimethylproline

The successful integration of Dmp into a peptide sequence relies on robust synthetic chemistry. The primary route is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Fmoc-(2S)-4,4-dimethyl-L-proline Monomer

The key starting material is the protected Dmp monomer. While not as common as other proline analogues, its synthesis is achievable through multi-step organic chemistry, typically starting from a commercially available chiral precursor to establish the correct stereochemistry at the α-carbon. The final, crucial step is the protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for SPPS. A general, well-established procedure for Fmoc protection of proline can be adapted for this derivative.[9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-Dmp-OH into a peptide sequence on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(2S)-4,4-dimethyl-L-proline (Fmoc-Dmp-OH)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (ice-cold)

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling: For a standard Fmoc-amino acid, pre-activate by dissolving 4 equivalents of the amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and add the solution to the resin. Agitate for 1-2 hours. Confirm completion with a Kaiser test. Wash.

  • Fmoc-Dmp-OH Coupling (Causality Note): The gem-dimethyl group on Dmp, while not directly at the site of reaction, contributes to steric bulk. To ensure efficient acylation, extended coupling times and potentially a more potent coupling reagent may be necessary. A double coupling is recommended as a self-validating step.

    • Activation: Dissolve 4 eq. of Fmoc-Dmp-OH and 3.9 eq. of HBTU in DMF. Add 8 eq. of DIPEA.

    • First Coupling: Add the activation mixture to the deprotected resin. Agitate for 4 hours.

    • Wash: Wash with DMF (3x).

    • Second Coupling: Repeat the activation and coupling steps with a fresh solution. Agitate for another 4 hours or overnight.

    • Confirmation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling.

    • Wash: Wash thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine/DMF.

  • Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 3 hours.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in ice-cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Purify using reverse-phase HPLC.

Characterization and Activity Assessment

Conformational Analysis Workflow

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for assessing the conformational impact of Dmp incorporation in solution.[10]

Caption: Workflow for NMR-based conformational analysis of a Dmp-containing peptide.

  • Key Observation: The primary indicator of conformational change is the appearance of new or shifted peaks in the NMR spectrum corresponding to the cis and trans isomers. The relative integration of these distinct sets of peaks allows for the quantification of the cis/trans population ratio, directly measuring the impact of the Dmp substitution.[11]

Biological Activity Assays: A Case Study in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, making it a key target in type 2 diabetes.[12][13] DPP-4 specifically cleaves peptides with a proline or alanine at the penultimate N-terminal position. Designing protease-resistant peptide inhibitors is therefore a valid therapeutic strategy.

Hypothetical Scenario: A known peptide substrate for DPP-4, Peptide-P, is modified by replacing the key proline with 4,4-dimethylproline to create Peptide-Dmp. The goal is to determine if this modification converts the substrate into a stable inhibitor.

Peptide IDSequenceModificationExpected Property
Peptide-Pe.g., H-Tyr-Ala-Pro-Glu-NH₂Native ProlineSubstrate / Weak Inhibitor
Peptide-Dmpe.g., H-Tyr-Ala-Dmp-Glu-NH₂4,4-DimethylprolineProtease-Resistant Inhibitor

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

  • Reagents: Human recombinant DPP-4, fluorogenic substrate Gly-Pro-AMC, assay buffer (e.g., Tris-HCl, pH 7.5), test peptides (Peptide-P, Peptide-Dmp), and a known inhibitor (e.g., Sitagliptin) as a positive control.[14][15]

  • Procedure: a. Prepare serial dilutions of the test peptides and controls in assay buffer. b. In a 96-well plate, add DPP-4 enzyme to wells containing either buffer (for control activity), positive control, or test peptides. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells. d. Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Normalize the data, setting the uninhibited control as 100% activity and a no-enzyme well as 0%. c. Plot the percent inhibition versus the logarithm of the peptide concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value for each peptide.

Expected Outcome & Interpretation:

  • Peptide-P would likely show very weak or no inhibition, as it would be cleaved by the enzyme.

  • Peptide-Dmp is expected to be resistant to cleavage due to the steric bulk of the dimethyl group. If it retains binding to the active site, it will act as a competitive inhibitor, yielding a measurable IC₅₀ value. This result would validate the hypothesis that Dmp modification can convert a substrate into a stable inhibitor by conferring proteolytic resistance while maintaining target engagement.

Conclusion and Future Outlook

The incorporation of 4,4-dimethylproline represents a rational, structure-based approach to peptide drug design. Its primary and most predictable biological activities are the modulation of local peptide conformation through steric hindrance and a significant enhancement of resistance to proteolytic degradation. While direct, comparative data on its influence on receptor binding or enzyme inhibition remains an area ripe for exploration, the fundamental principles of steric control provide a robust framework for its application. By using Dmp to pre-organize a peptide into its bioactive conformation and simultaneously extend its half-life, researchers can unlock new potential in developing potent and durable peptide-based therapeutics. The experimental workflows provided herein offer a clear path for synthesizing, characterizing, and validating the biological impact of this powerful, non-canonical building block.

References

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An In-depth Technical Guide on the Steric Effects of Dimethyl Substitution on Pyrrolidine Ring Puckering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] Its non-planar nature, characterized by a dynamic puckering of the five-membered ring, provides a three-dimensional diversity that is crucial for molecular recognition and biological activity.[1][2] This guide delves into the nuanced conformational landscape of the pyrrolidine ring, with a specific focus on how dimethyl substitution patterns dictate its puckering behavior. We will explore the underlying stereoelectronic and steric principles, detail the key experimental and computational methodologies for conformational analysis, and discuss the profound implications of these structural biases in the rational design of novel therapeutics.

Introduction: The Significance of Pyrrolidine Conformational Control

The five-membered saturated heterocycle, pyrrolidine, is a privileged structure in drug discovery, owing to its sp³-rich framework that allows for the exploration of three-dimensional chemical space.[1][2] Unlike planar aromatic rings, the pyrrolidine ring is inherently puckered to alleviate torsional strain.[4] This puckering is not static; the ring exists in a dynamic equilibrium between various non-planar conformations, a phenomenon known as pseudorotation.[1][2] The ability to control and "lock" the ring into a specific conformation through judicious substitution is a powerful strategy in drug design, as the spatial orientation of substituents can dramatically influence a molecule's interaction with its biological target.[1]

This guide will provide a comprehensive examination of how the seemingly simple addition of two methyl groups to the pyrrolidine scaffold profoundly impacts its conformational preferences. We will dissect the steric and electronic effects at play for different dimethyl substitution patterns, offering researchers and drug development professionals a deeper understanding of how to leverage these effects for an optimized molecular design.

Fundamentals of Pyrrolidine Ring Puckering

The conformation of a five-membered ring like pyrrolidine can be described by a pseudorotational itinerary, which charts the continuous interconversion between various puckered forms. The two most common idealized conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where no three atoms are coplanar.[4][5]

The puckering of the pyrrolidine ring is quantitatively described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ).[4][5] The puckering amplitude defines the degree of non-planarity, while the phase angle specifies the location of the pucker along the pseudorotational circuit. The energy landscape of the parent, unsubstituted pyrrolidine is relatively flat, allowing for rapid interconversion between a multitude of conformations. However, the introduction of substituents, such as methyl groups, creates steric and electronic biases that favor specific puckered states.[6]

The Directing Influence of Dimethyl Substitution: A Positional Analysis

The steric and conformational consequences of dimethyl substitution on the pyrrolidine ring are highly dependent on the position of the methyl groups.

2,2-Dimethylpyrrolidine: The Gem-Dimethyl Effect

The presence of a gem-dimethyl group at the C2 position introduces significant steric hindrance. This "Thorpe-Ingold effect" or gem-dimethyl effect restricts the conformational flexibility of the ring. The primary consequence is a pronounced preference for a pucker that minimizes steric clashes between the methyl groups and adjacent substituents or the ring itself. This often leads to a favored envelope conformation with the C3 atom out of the plane (³E) or a twist conformation that alleviates the steric strain. The barrier to pseudorotation is significantly increased compared to the unsubstituted ring, effectively "locking" the ring into a more defined conformational space.

3,3-Dimethylpyrrolidine: A Shift in Puckering Preference

When the gem-dimethyl groups are located at the C3 position, the steric interactions primarily influence the C2-C3-C4 portion of the ring. This substitution pattern often leads to a preference for an envelope conformation with the nitrogen atom (N) or the C5 atom out of the plane to minimize steric repulsion between the methyl groups and the hydrogens on the adjacent carbons. The conformational landscape of 3,3-dimethylpyrrolidine is also more restricted than the parent ring, with a higher energy barrier for interconversion between different puckered forms.

2,5-Dimethylpyrrolidine: The Role of Diastereomerism

With substitution at both the C2 and C5 positions, two diastereomers are possible: cis and trans. The relative stereochemistry of the methyl groups has a profound impact on the preferred ring pucker.

  • trans-2,5-Dimethylpyrrolidine: In the trans isomer, the two methyl groups are on opposite sides of the ring. To minimize steric interactions, both methyl groups will preferentially occupy pseudo-equatorial positions. This strongly favors a twist conformation where the ring is puckered to accommodate this arrangement.

  • cis-2,5-Dimethylpyrrolidine: In the cis isomer, both methyl groups are on the same side of the ring. This arrangement introduces significant steric strain. The ring will adopt a pucker that attempts to alleviate this 1,3-diaxial-like interaction. This can lead to a more flattened ring conformation or a dynamic equilibrium between two twist-envelope forms where one methyl group is pseudo-axial and the other is pseudo-equatorial. The cis isomer is generally less stable than the trans isomer due to this inherent steric clash.[7][8]

Experimental Methodologies for Elucidating Pyrrolidine Conformation

Determining the preferred conformation of substituted pyrrolidines requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of molecules.[9][10][11]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is related to the dihedral angle between them by the Karplus equation. By measuring these coupling constants, one can deduce the dihedral angles around the ring and thus infer the preferred puckering.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can help to define the overall three-dimensional structure and preferred conformation.

Experimental Protocol: 1D and 2D NMR Analysis of a Dimethylpyrrolidine Derivative

  • Sample Preparation: Dissolve 5-10 mg of the dimethylpyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

  • COSY (Correlation Spectroscopy) Acquisition: Perform a 2D COSY experiment to establish proton-proton connectivity and aid in the assignment of signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 200-800 ms for small molecules). This will reveal through-space correlations.

  • Data Analysis:

    • Integrate the cross-peaks in the COSY spectrum to confirm spin systems.

    • Analyze the NOESY/ROESY spectrum for key cross-peaks that are indicative of specific spatial arrangements. For example, a strong NOE between a pseudo-axial methyl group and other axial protons on the same face of the ring.

    • Measure the ³JHH coupling constants from the ¹H NMR spectrum. Use the Karplus equation to estimate the corresponding dihedral angles.

    • Combine the NOE and coupling constant data to build a model of the predominant solution-phase conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides a precise and unambiguous determination of the molecular structure in the solid state.[12][13] This technique yields detailed information about bond lengths, bond angles, and torsional angles, providing a snapshot of the molecule's conformation in the crystal lattice. It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution due to packing forces. However, it provides an invaluable reference point for conformational analysis.[10]

Workflow for X-ray Crystallography

G A Single Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Conformational Analysis E->F

Caption: A generalized workflow for determining molecular structure via X-ray crystallography.

Computational Chemistry: Predicting and Quantifying Conformational Preferences

Computational modeling is an indispensable tool for understanding the conformational landscape of flexible molecules like pyrrolidines.

  • Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the conformational space of a molecule to identify low-energy conformers.

  • Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to obtain more reliable relative energies of different conformers and the energy barriers between them.[14]

A common computational workflow involves an initial conformational search using a molecular mechanics force field, followed by geometry optimization and energy calculation of the low-energy conformers using a higher level of theory (e.g., DFT). This approach provides a detailed picture of the potential energy surface and the relative populations of different puckered states.

Computational Workflow for Conformational Analysis

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering and Selection of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT) C->D E Calculation of Relative Energies and Population Analysis D->E

Sources

The Strategic Application of 4,4-Dimethylproline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles and enhanced target specificity is paramount. The strategic incorporation of conformationally constrained amino acids has emerged as a powerful tool in this endeavor. Among these, 4,4-dimethylproline, a non-proteinogenic amino acid, offers a unique set of steric and conformational properties that can be leveraged to address common challenges in drug design, such as proteolytic instability and conformational ambiguity. This in-depth technical guide provides a comprehensive overview of the applications of 4,4-dimethylproline in medicinal chemistry. It details the synthetic rationale and protocols for its preparation, explores its profound impact on peptide and small molecule conformation, and presents its utility in enhancing drug-like properties. Through a synthesis of established principles of proline analog chemistry and specific insights into the role of gem-dimethyl substitution, this guide serves as a valuable resource for researchers seeking to employ 4,4-dimethylproline as a strategic tool in the discovery and development of novel therapeutics.

The Rationale for Conformational Constraint: The Unique Role of Proline and its Analogs

Proline's distinctive cyclic structure imparts a significant conformational rigidity upon the peptide backbone, influencing secondary structure and proteolytic susceptibility.[1] However, native proline exists in a dynamic equilibrium between Cγ-endo and Cγ-exo ring puckers and can undergo cis-trans isomerization of the preceding peptide bond.[2] The strategic modification of the proline ring allows for the fine-tuning of these conformational preferences, enabling medicinal chemists to lock a molecule into its bioactive conformation.

The introduction of substituents at the 4-position of the pyrrolidine ring is a well-established strategy to modulate these properties. While electron-withdrawing groups like fluorine can exert powerful stereoelectronic effects to bias ring pucker and influence the cis/trans amide bond ratio, alkyl substituents primarily exert their influence through steric hindrance.[3] The gem-dimethyl substitution at the 4-position, as seen in 4,4-dimethylproline, offers a distinct approach to conformational control.

Synthesis of N-Boc-4,4-Dimethyl-L-proline: A Practical Approach

The availability of enantiomerically pure, protected 4,4-dimethylproline is a prerequisite for its incorporation into drug candidates. While a definitive, published, step-by-step protocol for the synthesis of N-Boc-4,4-dimethyl-L-proline is not widely available, a robust synthetic strategy can be devised based on established methodologies for the synthesis of related 4-substituted proline analogs.[3][4] The following protocol outlines a plausible and efficient multi-step synthesis starting from commercially available (2S,4R)-4-hydroxy-L-proline.

Foundational Principles of the Synthetic Route

The proposed synthesis hinges on key transformations:

  • Oxidation of the secondary alcohol: The hydroxyl group of 4-hydroxyproline is oxidized to a ketone, creating the electrophilic center for the subsequent gem-dimethylation.

  • Gem-dimethylation: This can be achieved through various methods, with the use of organometallic reagents being a common approach.

  • Protection of the amine: The secondary amine of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps and to facilitate purification.

Detailed Experimental Protocol (Proposed)

Scheme 1: Proposed Synthetic Route to N-Boc-4,4-Dimethyl-L-proline

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Gem-Dimethylation cluster_2 Step 3: Saponification start (2S,4R)-4-Hydroxy-L-proline step1 N-Boc-4-oxo-L-proline methyl ester start->step1 1. Boc₂O, Base 2. Esterification (e.g., TMS-CHN₂) 3. Oxidation (e.g., Dess-Martin) step2 N-Boc-4,4-dimethyl-L-proline methyl ester step1->step2 e.g., Me₂TiCl₂ or Me₃Al, MeLi end N-Boc-4,4-dimethyl-L-proline step2->end LiOH, THF/H₂O

Caption: Proposed multi-step synthesis of N-Boc-4,4-dimethyl-L-proline.

Step 1: Synthesis of N-Boc-4-oxo-L-proline methyl ester

  • Boc Protection: To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a suitable solvent system (e.g., 1:1 mixture of dioxane and water), add sodium hydroxide (2.5 eq) and cool to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight. Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline.

  • Esterification: Dissolve the crude product from the previous step in a mixture of toluene and methanol. Add (trimethylsilyl)diazomethane (TMS-CHN₂, 2.0 M in hexanes, 1.2 eq) dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a few drops of acetic acid and concentrate under reduced pressure. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

  • Oxidation: Dissolve the ester in dichloromethane (DCM) and add Dess-Martin periodinane (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield N-Boc-4-oxo-L-proline methyl ester.

Step 2: Synthesis of N-Boc-4,4-dimethyl-L-proline methyl ester

  • Gem-Dimethylation: To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF at -78 °C, add a solution of dimethyltitanium dichloride (Me₂TiCl₂, prepared in situ from TiCl₄ and MeLi or MeMgBr, ~3.0 eq). Stir the reaction at -78 °C for several hours, then slowly warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to afford N-Boc-4,4-dimethyl-L-proline methyl ester. Alternative methods using other methylating agents like trimethylaluminum/methyllithium may also be effective.

Step 3: Saponification to N-Boc-4,4-dimethyl-L-proline

  • Hydrolysis: Dissolve the methyl ester from the previous step in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, N-Boc-4,4-dimethyl-L-proline, as a solid.

Conformational Implications of 4,4-Dimethylproline Incorporation

The introduction of the gem-dimethyl group at the C4 position of the proline ring has predictable and profound consequences on the local conformation of a molecule.

Ring Pucker Preference

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. The substituents at the C4 position can bias this equilibrium. In the case of 4,4-dimethylproline, the steric bulk of the two methyl groups is expected to create a strong preference for a specific ring pucker to minimize steric clashes. Computational modeling and NMR studies on analogous substituted prolines suggest that a gem-dialkyl substitution will likely favor a pucker that places the substituents in a pseudo-equatorial orientation.

Cis/Trans Isomerization

The steric hindrance imposed by the gem-dimethyl group can also influence the equilibrium of the cis/trans isomerization of the preceding peptide bond. While proline itself has a relatively low energy barrier between the cis and trans isomers, bulky substituents can further modulate this. It is plausible that the 4,4-dimethyl substitution could either favor or disfavor the cis conformation depending on the surrounding amino acid residues and the overall peptide structure. NMR spectroscopy is a powerful tool to experimentally determine the cis/trans ratio in peptides containing 4,4-dimethylproline.[5]

G cluster_0 Conformational Effects of 4,4-Dimethylproline Gem-Dimethyl Group Gem-Dimethyl Group Steric Hindrance Steric Hindrance Gem-Dimethyl Group->Steric Hindrance Ring Pucker Bias Ring Pucker Bias Steric Hindrance->Ring Pucker Bias Cis/Trans Isomer Ratio Modulation Cis/Trans Isomer Ratio Modulation Steric Hindrance->Cis/Trans Isomer Ratio Modulation Increased Proteolytic Stability Increased Proteolytic Stability Steric Hindrance->Increased Proteolytic Stability Improved Pharmacokinetics Improved Pharmacokinetics Ring Pucker Bias->Improved Pharmacokinetics Cis/Trans Isomer Ratio Modulation->Improved Pharmacokinetics Increased Proteolytic Stability->Improved Pharmacokinetics

Caption: Influence of the gem-dimethyl group on peptide properties.

Applications in Medicinal Chemistry

The unique conformational properties of 4,4-dimethylproline make it a valuable building block for addressing several key challenges in drug discovery.

Enhancing Proteolytic Stability

Peptides and peptidomimetics are often susceptible to degradation by proteases in vivo, limiting their therapeutic potential. The steric bulk of the gem-dimethyl group at the C4 position can effectively shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[6]

Improving Pharmacokinetic Properties

The conformational rigidity imparted by 4,4-dimethylproline can lead to a more pre-organized and compact structure. This can favorably impact several pharmacokinetic parameters:

  • Increased Membrane Permeability: A more rigid and compact conformation can reduce the entropic penalty associated with crossing biological membranes.

  • Reduced Clearance: Increased metabolic stability directly leads to lower clearance rates.

  • Improved Oral Bioavailability: For orally administered drugs, enhanced stability in the gastrointestinal tract and improved permeability can contribute to higher bioavailability.

PropertyRationale for Improvement with 4,4-Dimethylproline
Metabolic Stability Steric shielding of adjacent peptide bonds from proteases.
Membrane Permeability Pre-organization into a bioactive, more compact conformation.
Target Affinity Reduction of conformational entropy upon binding.
Oral Bioavailability Increased stability in the GI tract and enhanced permeability.

Table 1: Potential Pharmacokinetic Advantages of Incorporating 4,4-Dimethylproline.

Case Study: A Hypothetical Application in a CNS-Targeted Peptide

Many neuropeptides have therapeutic potential but are limited by poor blood-brain barrier (BBB) penetration and rapid degradation. Incorporating 4,4-dimethylproline into a CNS-active peptide could address these issues.

Workflow for Evaluating a 4,4-Dimethylproline Modified Peptide:

G cluster_workflow Drug Discovery Workflow A Lead Peptide Identification B Synthesis of 4,4-Dimethylproline Analog A->B Rational Design C In Vitro Characterization B->C Purified Peptide D In Vivo Pharmacokinetic Studies C->D Promising Candidate E Efficacy and Toxicity Assessment D->E Favorable PK Profile F Lead Optimization E->F Validation of Therapeutic Concept F->B Iterative Design

Caption: Workflow for the development of a 4,4-dimethylproline-containing peptide.

In this hypothetical case, the introduction of 4,4-dimethylproline would be intended to:

  • Increase Stability: Enhance resistance to peptidases in the plasma and CNS.

  • Improve BBB Penetration: The rigidified conformation may facilitate passive diffusion or transporter-mediated uptake across the BBB.

  • Enhance Receptor Binding: By locking the peptide into its bioactive conformation, binding affinity for the target receptor in the brain could be improved.

Conclusion and Future Perspectives

4,4-Dimethylproline represents a valuable, albeit underutilized, tool in the medicinal chemist's arsenal. Its ability to impart significant conformational constraint through steric hindrance offers a complementary strategy to the more commonly employed electronic modifications of the proline ring. The principles outlined in this guide provide a framework for the rational design and synthesis of drug candidates incorporating this unique amino acid.

Future research should focus on the systematic evaluation of 4,4-dimethylproline in various peptide and small molecule scaffolds to build a more comprehensive understanding of its structure-activity and structure-property relationships. The development of more efficient and scalable synthetic routes will also be crucial for its broader adoption in drug discovery programs. As the demand for therapeutics with improved pharmacokinetic profiles continues to grow, the strategic application of conformationally constrained building blocks like 4,4-dimethylproline will undoubtedly play an increasingly important role in the future of medicine.

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Methodological & Application

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered 4,4-Dimethylproline (DmP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 4,4-dimethylproline (DmP) into peptide backbones is a critical strategy in medicinal chemistry for locking bioactive conformations and enhancing proteolytic stability. However, the gem-dimethyl group at the C4 position creates a "steric wall" that significantly retards acylation rates, particularly when DmP acts as the nucleophile (N-terminal coupling). Standard carbodiimide/HOBt protocols often result in deletion sequences or incomplete coupling.

This guide details three validated protocols for DmP coupling, moving from modern uronium-based methods to "nuclear option" acid fluoride strategies. We prioritize COMU and TFFH reagents due to their superior performance in hindered secondary amine systems.

Mechanistic Insight: The "Gem-Dimethyl" Barrier

To solve the coupling problem, one must understand the physical chemistry of the failure mode. DmP presents a unique challenge compared to standard Proline:

  • Nucleophilicity Reduction: The secondary amine of Proline is already sterically crowded. The addition of two methyl groups at C4 forces the pyrrolidine ring into a rigid pucker. This rigidity prevents the nitrogen lone pair from easily adopting the optimal angle for nucleophilic attack on the incoming activated ester.

  • The "Thorpe-Ingold" Paradox: While gem-dimethyl groups often accelerate cyclization (Thorpe-Ingold effect), in intermolecular coupling, they act purely as steric bulk. The C4 methyls shield the concave face of the ring, blocking the approach of bulky active esters (like OBt or OAt).

Strategic Implication: We must use coupling reagents that generate smaller , more reactive leaving groups (Acid Fluorides) or use additives that provide anchimeric assistance (HOAt/Oxyma).

Reagent Selection Matrix

The following table synthesizes performance data for hindered secondary amines (e.g., N-Me-AAs, Aib, DmP).

ReagentClassActivation SpeciesSteric PenetrationRacemization RiskRecommendation
COMU Uronium (Oxyma)Oxyma EsterHighLowPrimary Choice (SPPS/Solution)
HATU Uronium (HOAt)OAt EsterHighLow-MediumSecondary Choice (High Cost)
TFFH FormamidiniumAcid Fluoride Very High LowCritical for DmP-DmP junctions
PyAOP PhosphoniumOAt EsterHighLowUse for cyclization or if base-labile
HBTU/DIC StandardOBt EsterLowMediumDo Not Use for DmP

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct protocol based on the specific coupling interface.

DmP_Coupling_Logic Start Start: DmP Coupling Role Is DmP the Nucleophile (Amine) or Electrophile (Acid)? Start->Role Nucleophile DmP is Nucleophile (H-DmP-Peptide) Role->Nucleophile Electrophile DmP is Acid (Fmoc-DmP-OH) Role->Electrophile PrevResidue Is Incoming AA Hindered? (Val, Ile, Aib, DmP) Nucleophile->PrevResidue Activation Protocol A or B: COMU or HATU (Watch for DKP formation) Electrophile->Activation Standard Protocol A: COMU + TMP/DIEA (Microwave Preferred) PrevResidue->Standard No (Gly, Ala, Phe) Extreme Protocol C: Acid Fluoride (TFFH) (The 'Nuclear' Option) PrevResidue->Extreme Yes (Val, DmP, Aib)

Figure 1: Decision tree for selecting coupling reagents based on steric demand. Blue = Start, Yellow = Decision, Green = Standard High-Efficiency, Red = Extreme Measures.

Detailed Experimental Protocols

Protocol A: High-Efficiency SPPS (COMU/Microwave)

Best for: Coupling standard amino acids TO a DmP residue.

Rationale: COMU is safer than HATU (non-explosive) and generates the Oxyma active ester, which is less bulky than OAt, allowing better access to the hindered DmP nitrogen.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.

  • Reagent Prep:

    • Dissolve Fmoc-AA-OH (4.0 eq) and COMU (4.0 eq) in minimum DMF.

    • Critical: Use TMP (2,4,6-trimethylpyridine) (4.0 eq) or DIEA (8.0 eq) as the base. TMP is weaker and reduces racemization during slow couplings.

  • Coupling:

    • Add base to the AA/COMU mixture. Activate for exactly 30 seconds (do not over-activate).

    • Add to resin.[1][2][3][4][5]

    • Microwave Condition: Ramp to 75°C over 2 min; hold at 75°C for 5 min (25W power).

    • Alternative (Room Temp): Double couple: 2 x 1 hour.

  • Wash: DMF (3x), DCM (3x).

Protocol B: Solution Phase (HATU/HOAt)

Best for: Fragment condensation or labs without microwave access.

  • Dissolution: Dissolve Fmoc-AA-OH (1.2 eq) in dry DMF/DCM (1:1).

  • Activation: Add HATU (1.2 eq) and HOAt (1.2 eq).

    • Note: Adding extra HOAt enhances the "anchimeric assistance" effect, crucial for hindered amines.

  • Base Addition: Add DIEA (2.5 eq). Stir for 1 min.

  • Reaction: Add the H-DmP-OR (amine component, 1.0 eq).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by HPLC/TLC. If incomplete after 4h, do not add more reagent; isolate and re-subject or switch to Protocol C.

Protocol C: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: DmP-DmP couplings, Aib-DmP couplings, or failed Protocol A/B.

Rationale: Acid fluorides are the smallest possible activated species. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts carboxylic acids to acid fluorides in situ.[6][7] This bypasses the bulky active ester intermediate entirely.

  • Activation:

    • Dissolve Fmoc-DmP-OH (or hindered AA) (3-5 eq) in dry DCM or DMF.

    • Add TFFH (3-5 eq).

    • Add DIEA (6-10 eq).

  • Conversion: Stir for 15–20 minutes at Room Temp. This generates the acid fluoride (Fmoc-AA-F).

    • Verification: A drop of the mixture in water will not precipitate immediately if conversion is successful (acid fluorides are relatively stable to water compared to chlorides).

  • Coupling:

    • Add the solution to the resin-bound amine (or solution phase amine).

    • Allow to react for 2 hours at RT or 1 hour at 50°C.

  • Double Coupling: This step is mandatory for DmP-DmP junctions. Repeat the process with fresh reagents.

Mechanism of Action: Acid Fluoride Activation

Understanding why Protocol C works where others fail is vital for troubleshooting.

TFFH_Mechanism Step1 Fmoc-AA-OH (Carboxylic Acid) Intermediate Active Intermediate Step1->Intermediate + TFFH + DIEA TFFH TFFH Reagent (Fluoroformamidinium) AcidFluoride Fmoc-AA-F (Acid Fluoride) *Small & Reactive* Intermediate->AcidFluoride Fluoride Transfer Byproduct Tetramethylurea (Inert Byproduct) Intermediate->Byproduct Product Peptide Bond (Fmoc-AA-DmP-...) AcidFluoride->Product + Hindered Amine (H-DmP-...)

Figure 2: TFFH converts the bulky carboxylic acid into a compact Acid Fluoride, enabling penetration of the DmP steric shield.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (N-term DmP) Steric shielding of NitrogenSwitch to Protocol C (TFFH) . The leaving group (F-) is smaller than OBt/Oxyma.
Racemization (C-term DmP) Slow coupling + Base exposureUse TMP (Collidine) instead of DIEA. Use COMU (Oxyma is better for racemization suppression than HOBt).
Diketopiperazine (DKP) DmP at C-terminus (dipeptide stage)Use Trityl linkers (2-CTC resin) for C-terminal DmP. Avoid Fmoc-removal if the sequence is only a dipeptide.
Guanidinylation Excess Uronium (HATU/COMU)Ensure the Amine is NOT in excess. Always use excess Acid/Reagent relative to the amine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Foundational review covering HATU, COMU, and the evolution of coupling reagents.
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

    • The definitive paper on TFFH and acid fluorides for hindered amino acids (Aib, etc.).
  • Hymas, A., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU. Organic Process Research & Development.
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405-410.

    • Demonstrates the necessity of acid fluorides for extremely hindered residues like Aib (analogous to DmP).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HATU Coupling for 4,4-Dimethylproline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing HATU-mediated coupling reactions involving 4,4-dimethylproline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the use of HATU with sterically demanding amino acids like 4,4-dimethylproline.

Q1: Why is 4,4-dimethylproline considered a "difficult" residue to couple?

A: The difficulty arises from steric hindrance. The two methyl groups on the C4 position of the proline ring create significant bulk around the nitrogen atom. This bulk physically obstructs the approach of the activated carboxylic acid, slowing down the rate of amide bond formation. This can lead to incomplete reactions and the formation of deletion sequences, where the 4,4-dimethylproline residue is skipped entirely.[1][2]

Q2: What makes HATU a good choice for coupling 4,4-dimethylproline?

A: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[3] Its superiority stems from the formation of a highly reactive OAt-active ester.[4] The nitrogen atom in the azabenzotriazole ring of the leaving group (HOAt) provides an anchimeric assistance effect, which stabilizes the transition state of the aminolysis step, thereby accelerating the coupling reaction.[4] This makes HATU more effective than HOBt-based reagents like HBTU for challenging couplings.[3]

Q3: What are the most critical parameters to control in a HATU coupling reaction with 4,4-dimethylproline?

A: The three most critical parameters are:

  • Reagent Stoichiometry: Using an appropriate excess of the 4,4-dimethylproline, HATU, and base is crucial to drive the reaction to completion.

  • Order of Addition: Pre-activation of the carboxylic acid is paramount to prevent undesirable side reactions.[5]

  • Solvent Choice: The solvent must be able to dissolve all reactants and intermediates effectively while being compatible with the reaction chemistry.[5][6]

Q4: Can I use other coupling reagents for 4,4-dimethylproline?

A: Yes, other high-reactivity reagents can be effective. COMU, which is based on Oxyma Pure, has coupling efficiencies comparable to HATU and offers safety benefits as it does not contain the potentially explosive HOAt or HOBt moieties.[7] Phosphonium-based reagents like PyAOP are also excellent for hindered couplings and do not carry the risk of guanidinylation side reactions that can occur with uronium-based reagents like HATU.

Troubleshooting Guide

This section provides a structured approach to common problems encountered when coupling 4,4-dimethylproline with HATU.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

This is the most common issue, often identified by HPLC analysis of the crude product showing a significant amount of unreacted starting material or deletion sequences.[8]

Root Causes & Solutions
  • Insufficient Activation: The steric hindrance of 4,4-dimethylproline requires a highly reactive activated ester.

    • Solution 1: Optimize Pre-activation. Ensure the carboxylic acid is pre-activated with HATU and a non-nucleophilic base for a sufficient time before adding the amine component. A typical pre-activation time is 5-15 minutes at room temperature.[5] This ensures the formation of the reactive OAt-ester, minimizing the chance of HATU reacting directly with the amine.[5]

    • Solution 2: Increase Reagent Equivalents. Due to the slow reaction rate, increasing the equivalents of the protected 4,4-dimethylproline, HATU, and base can help drive the reaction to completion. See the table below for recommended starting points.

  • Suboptimal Base Selection: The choice and amount of base are critical.

    • Solution 1: Use a Non-Nucleophilic, Hindered Base. N,N-Diisopropylethylamine (DIPEA) is the most common choice for HATU couplings as it is sufficiently basic to deprotonate the carboxylic acid and any protonated amines without being nucleophilic enough to cause significant side reactions.[4]

    • Solution 2: Optimize Base Equivalents. Typically, 2-3 equivalents of DIPEA are used. One equivalent is for the carboxylic acid, and another is for the ammonium salt of the incoming amino group. An additional excess can help to maintain a basic environment.

  • Poor Solubility: If any of the reactants or the growing peptide chain are not fully dissolved, the reaction rate will be severely limited.

    • Solution: Choose an Appropriate Solvent. N,N-Dimethylformamide (DMF) is the standard solvent for peptide synthesis due to its excellent solvating properties.[4][9] If aggregation is suspected, especially with hydrophobic sequences, consider switching to or adding N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[10]

Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency Detected check_preactivation Verify Pre-activation Protocol (5-15 min at RT) start->check_preactivation increase_reagents Increase Equivalents of Amino Acid, HATU, and Base check_preactivation->increase_reagents If protocol is correct change_solvent Change Solvent (e.g., NMP, DMSO) increase_reagents->change_solvent If still incomplete double_couple Perform a Second Coupling increase_reagents->double_couple If no improvement change_solvent->double_couple If aggregation suspected cap_unreacted Cap Unreacted Amines (e.g., with Acetic Anhydride) double_couple->cap_unreacted If still incomplete end_node Proceed to Next Step double_couple->end_node If complete cap_unreacted->end_node

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Guanidinylation Side Product Formation

A common side reaction with uronium-based reagents like HATU is the guanidinylation of the free N-terminal amine.[7] This results in a +98 Da mass addition to the peptide and terminates the chain.

Root Causes & Solutions
  • Incorrect Order of Addition: Adding the amine component before the carboxylic acid is fully activated allows free HATU to react directly with the amine.

    • Solution 1: Strict Adherence to Pre-activation. Always mix the carboxylic acid, HATU, and base first. Allow them to react for several minutes before introducing the amine.[5] This minimizes the concentration of free HATU available to react with the amine.

    • Solution 2: Use a Slight Excess of Carboxylic Acid. Using a slight excess of the carboxylic acid relative to HATU (e.g., 1.05:1.00) ensures that the coupling reagent is consumed in the activation step.[7]

  • Excess HATU: Using a large excess of HATU increases the likelihood of this side reaction.

    • Solution: Switch to a Phosphonium-Based Reagent. If guanidinylation is a persistent issue, consider switching to PyAOP or another phosphonium-based reagent. These reagents do not have the guanidinium group responsible for this side reaction and are therefore "cleaner" in this regard.

Issue 3: Epimerization/Racemization

While proline itself is not prone to racemization at the alpha-carbon during coupling, other chiral amino acids in the sequence can be, especially if the coupling is slow.[11][12]

Root Causes & Solutions
  • Prolonged Exposure to Basic Conditions: Extended reaction times in the presence of a strong base can lead to epimerization of the activated amino acid through the formation of an oxazolone intermediate.[13]

    • Solution 1: Use a Weaker Base. If racemization is a concern for the residue being activated, consider substituting DIPEA with a less hindered and weaker base like sym-collidine.[8] However, this may further slow down the coupling of the hindered 4,4-dimethylproline.

    • Solution 2: Minimize Reaction Time. Work to find the minimum time required for complete coupling to reduce the exposure of the activated residue to basic conditions. Monitoring the reaction progress is key.

Experimental Protocols & Data

Optimized Reagent Stoichiometry

The following table provides recommended starting points for reagent stoichiometry when coupling 4,4-dimethylproline. Adjustments may be necessary based on the specific sequence.

ReagentEquivalents (relative to amine)Rationale
Fmoc-4,4-dimethylproline-OH1.5 - 3.0A significant excess is needed to drive the sterically hindered reaction to completion.
HATU1.4 - 2.9A slight deficit relative to the amino acid ensures complete consumption of HATU in the activation step, minimizing side reactions.
DIPEA3.0 - 6.0Ensures a sufficiently basic environment for both carboxylate activation and neutralizing the amine salt.
Protocol 1: Standard HATU Coupling of 4,4-Dimethylproline (Solid Phase)

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

  • Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation:

    • In a separate vessel, dissolve Fmoc-4,4-dimethylproline-OH (2.0 eq.), HATU (1.9 eq.), in DMF.

    • Add DIPEA (4.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 10 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the washed resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines) to check for the presence of free amines.[10] The Kaiser test will give a reddish-brown result for proline, while the Chloranil test will turn blue, indicating an incomplete reaction.[10]

  • Washing: Once the reaction is complete (negative test result), wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional but Recommended): If the monitoring test indicates an incomplete reaction after a second coupling attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.[10] This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.[10]

HATU Activation Mechanism

The following diagram illustrates the activation of a carboxylic acid by HATU to form the reactive OAt-ester.

G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Formation of Active Ester cluster_2 Step 3: Aminolysis R-COOH Carboxylic Acid R-COO- Carboxylate Anion R-COOH->R-COO- + DIPEA DIPEA DIPEA (Base) HATU HATU R-COO-->HATU Nucleophilic Attack Active_Ester OAt-Active Ester HATU->Active_Ester Forms TMU Tetramethylurea HATU->TMU Releases Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + R'-NH2 HOAt HOAt Active_Ester->HOAt Releases Amine R'-NH2 (e.g., Peptide Chain)

Caption: Mechanism of HATU-mediated amide bond formation.

References

  • HATU coupling - what's the best order? (2024). Reddit. [Link]

  • Monitoring of Peptide Coupling and Capping. AAPPTec. [Link]

  • HATU. Wikipedia. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). Organic Chemistry Research. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2023). PMC. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). PMC. [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2022). ChemRxiv. [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2012). Indian Academy of Sciences. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022). Biomatik. [Link]

  • 10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). MDPI. [Link]

Sources

Solving solubility issues in 4,4-dimethylproline organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4,4-dimethylproline in organocatalytic reactions. This guide is designed to provide practical, field-proven insights into overcoming one of the most common hurdles associated with this powerful catalyst: solubility. By understanding the underlying principles and employing systematic troubleshooting, you can unlock the full potential of this sterically-hindered catalyst for achieving high stereoselectivity in your synthetic transformations.

Introduction: The Power and Problem of 4,4-Dimethylproline

4,4-Dimethylproline, a derivative of L-proline, is a highly effective organocatalyst, particularly for asymmetric reactions like aldol and Michael additions.[1] The gem-dimethyl group at the C4 position provides significant steric bulk, which helps to lock the conformation of the pyrrolidine ring. This conformational rigidity is crucial for creating a well-defined transition state, often leading to superior enantioselectivity compared to unsubstituted proline.

However, this structural modification also impacts the catalyst's physical properties. The increased hydrocarbon character can decrease its solubility in the polar aprotic solvents typically used for proline catalysis, such as DMSO and DMF, and it remains poorly soluble in many less polar solvents like dichloromethane (DCM) or toluene. This guide provides a structured approach to diagnosing and solving these solubility-related challenges.

Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered during experiments.

Q1: My 4,4-dimethylproline catalyst is not dissolving in my chosen reaction solvent. What are my immediate options?

A: Incomplete dissolution of the catalyst is a primary cause of poor or inconsistent reaction outcomes. When the catalyst is not fully in solution, its effective concentration is lower than intended, leading to slower reaction rates and potentially impacting stereoselectivity.

Here are your immediate troubleshooting steps:

  • Verify Solvent Choice: Proline-catalyzed reactions are famously solvent-dependent.[2] While highly polar aprotic solvents like DMSO or DMF are traditional choices for L-proline due to its zwitterionic nature, the increased lipophilicity of 4,4-dimethylproline can alter this preference.[3] Consider a systematic screening of solvents.

  • Introduce a Co-Solvent: Adding a small amount of a highly polar, miscible co-solvent can dramatically improve catalyst solubility without drastically changing the overall polarity of the reaction medium. For example, adding 5-10% (v/v) of DMSO or NMP to a solvent like DCM or chloroform can be effective.

  • Gentle Heating & Sonication: Applying gentle heat (e.g., 30-40 °C) or using an ultrasonic bath can help overcome the activation energy barrier for dissolution. Caution: Perform this step before adding thermally sensitive reagents. Be aware that prolonged heating can potentially lead to catalyst degradation or unwanted side reactions.

  • Confirm Catalyst Purity: Impurities can significantly affect solubility. Ensure your catalyst is of high purity and has been stored correctly (typically in a desiccator) to prevent hydration, which can alter its solubility profile.

Q2: My reaction is sluggish or stalling, and I suspect catalyst solubility is the issue. How can I confirm this?

A: A slow or stalled reaction is a classic symptom of poor catalyst solubility. The catalytic cycle, which relies on the formation of enamine or iminium ion intermediates, can only occur with dissolved catalyst molecules.[4][5]

To diagnose the problem:

  • Visual Inspection: Carefully observe the reaction mixture. Do you see undissolved solid particles, even after vigorous stirring? Is the mixture hazy or a slurry instead of a clear solution?

  • Small-Scale Filtration Test: If the reaction mixture is opaque, carefully take a small, representative aliquot and filter it through a syringe filter (e.g., 0.45 µm PTFE). Analyze the filtrate for the presence of your starting materials and product. If the reaction proceeds in the clear filtrate, it confirms that the dissolved portion of the catalyst is active, but the overall concentration is too low due to incomplete dissolution.

  • Kinetics Monitoring: Compare the reaction rate under your current conditions with a control reaction in a solvent system where the catalyst is known to be fully soluble (e.g., DMSO), even if that solvent is not ideal for the reaction's selectivity. A significant rate increase in the control system points directly to a solubility-limited process.

Q3: Can I use protic solvents like water or methanol to improve solubility?

A: Yes, but with important considerations. Using protic solvents, particularly water or alcohol/water mixtures, can be a highly effective strategy for dissolving proline-based catalysts.[3][6]

  • Advantages: Protic solvents can engage in hydrogen bonding with the carboxylic acid and amine moieties of the catalyst, promoting dissolution. This approach is also aligned with green chemistry principles.[7][8]

  • Causality & Potential Issues: The presence of water or alcohols can influence the reaction mechanism. Water can participate in the catalytic cycle, sometimes accelerating the hydrolysis of the enamine intermediate.[4] This can alter both the reaction rate and the stereochemical outcome. For instance, some reactions show enhanced enantioselectivity in aqueous media, while others may suffer.[2][6] Therefore, while a viable solution for solubility, the use of protic solvents must be carefully optimized and validated for your specific transformation.

Q4: Are there structural modifications to the proline backbone that can enhance solubility?

A: Absolutely. When solvent optimization is insufficient, modifying the catalyst itself is a powerful, albeit more synthetically demanding, strategy. The goal is to attach a functional group that improves solubility in the desired solvent class without sterically hindering the catalyst's active site.

  • For Non-Polar Solvents: Attaching lipophilic groups can significantly enhance solubility in solvents like toluene, DCM, or THF. Examples include adding long alkyl chains (e.g., a dodecyl group) or benzyl ether protecting groups.[9]

  • For Aqueous Media: Creating amphiphilic catalysts by introducing both hydrophobic and hydrophilic components can be highly effective for reactions in water.[7] This allows the catalyst to act as a phase-transfer agent, facilitating interaction between organic substrates and the aqueous medium.

  • Immobilization: For industrial applications, immobilizing the catalyst on a solid support (heterogeneous organocatalysis) permanently solves the issue of solubility in the reaction medium and simplifies catalyst recovery.[5]

In-Depth Troubleshooting Protocols & Workflows

Protocol 1: Systematic Solvent & Co-Solvent Screening

This protocol provides a structured method for identifying the optimal solvent system for your 4,4-dimethylproline catalyzed reaction.

Objective: To determine a solvent or co-solvent mixture that maximizes catalyst solubility while maintaining high reactivity and stereoselectivity.

Methodology:

  • Setup: Arrange a series of small-scale reaction vials (e.g., 1 mL glass vials with stir bars).

  • Catalyst Addition: To each vial, add a precise amount of 4,4-dimethylproline (e.g., 10 mol%).

  • Solvent Introduction: Add 0.5 mL of a different solvent to each vial. A recommended starting set includes:

    • Polar Aprotic: DMSO, DMF, Acetonitrile (MeCN)

    • Chlorinated: Dichloromethane (DCM), Chloroform (CHCl₃)

    • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF

    • Hydrocarbons: Toluene

    • Protic Mixtures: 9:1 DCM/MeOH, 9:1 MeCN/H₂O

  • Solubility Assessment: Stir all vials at room temperature for 15 minutes. Visually inspect and rank the solubility in each system (e.g., from 1=Insoluble to 5=Fully Soluble).

  • Reaction Initiation: Add your substrates (aldehyde and ketone/enone) to the vials where solubility was acceptable (rank ≥ 3).

  • Monitoring & Analysis: Stir the reactions at the desired temperature. Monitor conversion and enantiomeric excess (ee%) at set time points (e.g., 2h, 6h, 24h) using an appropriate analytical technique (GC, HPLC, NMR).

  • Data Evaluation: Tabulate the results to identify the solvent system that offers the best balance of solubility, reaction time, and stereoselectivity.

Solvent SystemCatalyst Solubility (1-5)Conversion after 6h (%)Enantiomeric Excess (ee%)
Toluene1< 5%N/A
DCM225%92%
THF360%88%
MeCN485%85%
DMSO598%75%
9:1 DCM/DMSO490%91%

This is illustrative data. Actual results will vary based on the specific reaction.

Workflow 1: Troubleshooting Decision Tree

This workflow provides a logical path to diagnose and resolve solubility-related issues in your experiments.

G start Reaction performance is poor (low yield/selectivity) q1 Is the catalyst fully dissolved? start->q1 sol_yes Solubility is NOT the root cause. Investigate other parameters: - Temperature - Substrate Purity - Reaction Time - Water Content q1->sol_yes  Yes sol_no Catalyst is visibly undissolved or mixture is hazy. q1->sol_no No   action1 Action: Initial Steps sol_no->action1 step1a 1. Use gentle heating (30-40°C) or sonication. action1->step1a step1b 2. Add a polar aprotic co-solvent (5-10% v/v DMSO/NMP). step1a->step1b q2 Is the catalyst dissolved now? step1b->q2 success Problem Solved. Continue with optimized protocol. q2->success Yes action2 Action: Advanced Strategy q2->action2 No step2a Perform systematic solvent screening (See Protocol 1). action2->step2a step2b Consider catalyst modification to enhance solubility. action2->step2b G cluster_proline 4,4-Dimethylproline Core Proline N_Mod Attach Lipophilic Groups (e.g., Boc, Cbz, Alkyl Chains) Improves solubility in DCM, Toluene, THF N_Mod->Proline  N-H COOH_Mod Esterification or Amidation Reduces zwitterionic character Improves solubility in less polar aprotic solvents COOH_Mod->Proline COOH  

Caption: Modification sites on the proline scaffold.

Modifying the catalyst is a powerful technique, but it requires careful planning to ensure the added functionality does not interfere with the catalytic mechanism. For example, modifying the carboxylic acid group can disrupt the bifunctional activation mechanism where the acid protonates the electrophile. [5]

References

  • Barbas, C. F., III, Heine, A., Zhong, G., Hoffmann, T., Gramatikova, S., Björnestedt, R., ... & List, B. (2000). Proline-catalyzed direct asymmetric aldol reactions. Angewandte Chemie International Edition, 39(21), 3839-3841. [Link]

  • Iwamura, T., Watanabe, S., & Iwamura, H. (2003). Solvent effects on the proline-catalyzed asymmetric aldol reaction. Tetrahedron Letters, 44(44), 8153-8156. [Link]

  • List, B. (2004). The ying and yang of asymmetric aminocatalysis. Chemical Communications, (8), 819-823. [Link]

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Heterogeneous proline and proline-derivative based organocatalysts. Chemical Society Reviews, 37(8), 1666-1688. [Link]

  • Mase, N., Nakai, Y., Barbas, C. F., III. (2003). Proline-Catalyzed Direct Asymmetric Aldol Reactions in Brine. Journal of the American Chemical Society, 125(47), 14354–14355. [Link]

  • Correa, A., Companyó, X., & Pericàs, M. A. (2012). Amphiphilic organocatalysts for asymmetric synthesis in aqueous media. Green Chemistry, 14(11), 2963-2976. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Gotor, V., Gotor-Fernández, V., & García-Urdiales, E. (2007). Asymmetric organocatalysis in water. Chemical Reviews, 107(12), 5216-5253. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]

  • Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry, 7(5), 267-278. [Link]

  • Blackmond, D. G. (2004). Kinetic aspects of proline-catalyzed asymmetric aldol reactions. Angewandte Chemie International Edition, 43(28), 3628-3630. [Link]

  • Al-Ani, M. H. (2015). A review: proline and its derivatives as organocatalysts. Journal of Saudi Chemical Society, 19(6), 633-652. [Link]

  • Seebach, D., & Eschenmoser, A. (2007). L-Proline-Catalyzed Direct Asymmetric Aldol Reactions: The First General Method. Angewandte Chemie International Edition, 46(43), 8190-8193. [Link]

  • Iwamura, T., & Iwamura, H. (2002). Proline-catalyzed direct asymmetric aldol reactions of aldehydes with unmodified ketones in organic and aqueous media. Tetrahedron Letters, 43(44), 7851-7854. [Link]

  • Pihko, P. M. (2004). Activation of carbonyl compounds by hydrogen bonding: an emerging tool in asymmetric catalysis. Angewandte Chemie International Edition, 43(16), 2062-2064. [Link]

  • Wikipedia. Proline organocatalysis. [Link]

Sources

Optimization of reaction temperature for dimethylproline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Temperature for Dimethylproline Derivatives

Introduction: The Steric-Kinetic Paradox

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I understand that working with dimethylproline (DMP) derivatives—specifically 3,3-, 4,4-, or 5,5-dimethylproline—presents a unique "Steric-Kinetic Paradox." The gem-dimethyl group introduces significant steric bulk that stabilizes specific secondary structures (like


-turns or polyproline helices) but simultaneously imposes a high energy barrier for chemical modification.

This guide moves beyond basic protocols to address the thermodynamic and kinetic realities of your experiments. We focus on temperature as the primary lever to overcome steric hindrance without triggering decomposition or racemization.

Module 1: Peptide Coupling Optimization

Core Challenge: The nucleophilicity of the pyrrolidine nitrogen is compromised by steric crowding (especially in 3,3- and 5,5-DMP), and the electrophilicity of the carboxylate is shielded. Standard room-temperature (RT) protocols often result in incomplete coupling or deletion sequences.

Q1: My coupling reaction with Fmoc-3,3-dimethylproline stalls at 40-50% conversion. Should I increase the temperature?

A: Yes, but you must switch activation strategies first. Standard reagents (HBTU/HCTU) at elevated temperatures often lead to rapid hydrolysis of the active ester before the hindered amine can attack.

Protocol Adjustment:

  • Switch to HATU/HOAt : The aza-benzotriazole moiety stabilizes the active ester, allowing it to survive longer at higher temperatures.

  • Temperature Window : Heat the reaction to 50°C – 75°C .

    • Microwave Irradiation: 75°C for 5–10 minutes is optimal.

    • Conventional Heating: 50°C for 2–4 hours.

  • Solvent Choice : Use NMP (N-methylpyrrolidone) instead of DMF. NMP allows for higher thermal stability and better swelling of the resin, which is critical when thermal expansion is required to expose reactive sites.

Q2: I am observing racemization at the -carbon during coupling at 60°C. How do I fix this?

A: Racemization is a significant risk at


, particularly if you are using base-mediated activation (DIEA/NMM) which can deprotonate the 

-proton.

Troubleshooting Protocol:

  • Mechanism : The gem-dimethyl group forces the ring into a pucker that can align the

    
    -proton with the carbonyl 
    
    
    
    -system, increasing acidity.
  • The Fix (Collidine Method) : Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the

    
    -proton, even at 60°C.
    
  • Alternative Activation : Use DIC/Oxyma Pure .[1] This combination generates an active ester with a lower risk of oxazolone formation (the primary pathway for racemization) compared to uronium salts like HATU.

Data: Racemization vs. Temperature (Model Peptide Coupling)

Temperature Coupling Reagent Base Yield (1h) D-Isomer (% Racemization)
25°C HBTU DIEA 45% < 0.5%
50°C HBTU DIEA 85% 4.2%
60°C HATU Collidine 98% < 1.0%

| 75°C (MW) | DIC/Oxyma | None | 96% | 0.8% |

Module 2: Synthesis of the Dimethylproline Core

Core Challenge: Cyclization to form the pyrrolidine ring often requires high energy to overcome the "Thorpe-Ingold Effect" (which usually helps cyclization, but here the specific bond angles can be rigid).

Q3: During the cyclization of the open-chain precursor to 5,5-dimethylproline, the reaction is sluggish. Can I reflux in toluene?

A: Refluxing in toluene (110°C) is effective only if your leaving group is highly labile (e.g., mesylate/tosylate) and you are using a non-nucleophilic base. However, if you are performing a reductive amination (e.g., from a keto-acid), high temperature will favor polymerization over cyclization.

Recommended Workflow (Reductive Cyclization):

  • Imine Formation (High Temp) : Heat the keto-amine precursor in methanol/THF at 50°C for 1 hour without the reducing agent to ensure complete imine formation.

  • Reduction (Low Temp) : Cool to 0°C before adding NaBH

    
    CN or NaBH(OAc)
    
    
    
    . The hydride attack is fast; keeping it cold prevents over-reduction or ring-opening side reactions.

Module 3: Deprotection & Stability

Q4: Removing the Fmoc group from a growing peptide chain ending in 3,3-dimethylproline is slow. Is this a temperature issue?

A: Yes. The gem-dimethyl group creates a "protective umbrella" over the carbamate, hindering the approach of piperidine.

Optimization:

  • Standard : 20% Piperidine in DMF at RT

    
     often leaves 10-15% Fmoc attached.
    
  • Optimized : 40°C with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) added to the piperidine solution.

  • Warning: Do not exceed 40°C with DBU, as it can induce aspartimide formation in adjacent residues.

Visual Guide: Temperature Decision Tree

The following diagram illustrates the logical flow for selecting the optimal temperature based on the specific reaction stage and observed issues.

DMP_Optimization Start Select Reaction Stage Coupling Peptide Coupling (Amide Bond Formation) Start->Coupling Synthesis Core Synthesis (Ring Closure) Start->Synthesis Deprotection Fmoc Removal Start->Deprotection CheckSteric Is DMP at N-terminus (Nucleophile)? Coupling->CheckSteric MechType Mechanism Type? Synthesis->MechType SlowFmoc Incomplete Removal? Deprotection->SlowFmoc Standard Standard RT (25°C) Check conversion CheckSteric->Standard No Stalled Conversion < 50%? CheckSteric->Stalled Yes Standard->Stalled Heat Increase to 50-60°C Switch to HATU/Collidine Stalled->Heat Yes MW Microwave: 75°C, 5 min (DIC/Oxyma) Heat->MW Still Fails Reductive Reductive Amination MechType->Reductive SN2 SN2 Cyclization MechType->SN2 StepTemp Step 1: 50°C (Imine) Step 2: 0°C (Reduction) Reductive->StepTemp Reflux Reflux (80-110°C) with non-nuc base SN2->Reflux Boost Add DBU (0.1M) Heat to 40°C SlowFmoc->Boost Yes

Caption: Decision logic for optimizing reaction temperatures across synthesis, coupling, and deprotection workflows for dimethylproline.

Experimental Protocol: High-Temperature Coupling of 3,3-Dimethylproline

Objective: Couple Fmoc-Ala-OH to H-3,3-dimethylproline-Resin (Sterically hindered amine).

  • Preparation :

    • Swell resin (0.1 mmol scale) in NMP for 20 mins.

    • Prepare Amino Acid Solution: Dissolve Fmoc-Ala-OH (0.5 mmol, 5 eq) and HATU (0.5 mmol, 5 eq) in 2 mL NMP.

  • Activation :

    • Add 2,4,6-Collidine (1.0 mmol, 10 eq) to the amino acid solution.

    • Note: Do not pre-activate for >2 minutes.

  • Coupling :

    • Add the activated solution to the resin.

    • Thermal Step : Place the reactor in a pre-heated shaker at 60°C .

    • Agitate for 2 hours .

  • Washing :

    • Filter and wash with NMP (3x) and DCM (3x) while the resin is still warm (prevents precipitation of urea byproducts).

  • QC :

    • Perform a micro-cleavage and analyze via HPLC. If unreacted amine > 5%, repeat coupling at 75°C (Microwave) for 10 mins.

References

  • Voisin-Chiret, A. S., et al. (2014).[1] 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Available at: [Link]

  • Jad, Y. E., et al. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology. (Discusses steric effects on proline ring pucker). Available at: [Link]

  • Bezençon, J., et al. (2025). Cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparing catalytic efficiency of proline vs 4,4-dimethylproline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between L-Proline , the foundational "workhorse" of organocatalysis, and 4,4-Dimethylproline , a structurally engineered derivative designed to overcome specific kinetic and solubility limitations.

The Bottom Line: While L-Proline is inexpensive and effective for reactions in polar media (DMSO, DMF, Water), 4,4-Dimethylproline offers superior performance in non-polar organic solvents and enhanced reaction rates due to the gem-dimethyl (Thorpe-Ingold) effect , which pre-organizes the catalyst into a reactive conformation.

Mechanistic Distinctions & The Gem-Dimethyl Effect

To understand the efficiency gap, one must analyze the conformational landscape of the pyrrolidine ring.

L-Proline: The Flexible Benchmark

L-Proline exists in a dynamic equilibrium between two ring puckers: Cγ-endo and Cγ-exo .

  • Solubility Issue: Its zwitterionic nature makes it insoluble in many organic solvents (DCM, Toluene), forcing the use of high-boiling polar solvents or biphasic systems which can complicate workup.

  • Entropic Cost: The flexible ring requires entropic energy to freeze into the specific enamine transition state required for stereocontrol.

4,4-Dimethylproline: The Rigid Specialist

The introduction of two methyl groups at the C4 position creates the Thorpe-Ingold effect (gem-dimethyl effect).

  • Conformational Lock: The steric bulk of the methyl groups restricts ring flexibility, biasing the molecule toward a specific pucker (typically favoring the exo-pucker which aligns with the anti-enamine transition state).

  • Hydrophobicity: The methyl groups significantly increase lipophilicity, allowing the catalyst to dissolve in standard organic solvents like chloroform or toluene, enabling homogeneous catalysis in non-polar media.

Visualization: Catalytic Cycle & Transition State

The following diagram illustrates the Enamine Catalytic Cycle, highlighting where the 4,4-dimethyl substitution impacts the workflow (Rate Acceleration & Transition State Stabilization).

CatalyticCycle cluster_0 Gem-Dimethyl Advantage Catalyst Free Catalyst (Proline / 4,4-DMP) Iminium Iminium Ion (Intermediate I) Catalyst->Iminium + Ketone (- H2O) Ketone Ketone Substrate Enamine Enamine (Nucleophilic Species) Iminium->Enamine Tautomerization (Rate enhanced by 4,4-dimethyl lock) TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Electrophile Im_Product Iminium Product TS->Im_Product C-C Bond Formation (Stereo-determining step) Product Final Aldol Product + Recycled Catalyst Im_Product->Product Hydrolysis (+ H2O) Product->Catalyst Catalyst Regeneration

Caption: The enamine cycle. 4,4-Dimethylproline accelerates the Iminium-to-Enamine tautomerization and stabilizes the Transition State via conformational rigidity.

Comparative Performance Data

The following data aggregates performance metrics from standard intermolecular aldol reactions (e.g., Acetone + p-Nitrobenzaldehyde).

MetricL-Proline4,4-Dimethylproline (and analogs)Advantage
Solvent Compatibility DMSO, DMF, WaterDCM, CHCl3, Toluene, THF4,4-DMP : Allows use of volatile organic solvents.
Catalyst Loading Typically 20-30 mol%5-10 mol%4,4-DMP : Higher turnover number (TON).
Reaction Time 24 - 72 Hours6 - 24 Hours4,4-DMP : Faster rates due to conformational pre-organization.
Enantioselectivity (

)
60 - 76% (Standard)>90% (Optimized/Low Temp)85 - 99%4,4-DMP : Rigid ring minimizes "leakage" to non-selective transition states.
Yield 60 - 85%85 - 95%4,4-DMP : Reduced side reactions (aldol condensation).
Key Experimental Insight

In the Mannich Reaction , 4,4-dimethylproline derivatives have demonstrated the ability to invert or significantly enhance diastereoselectivity compared to native proline. While proline often favors syn-products in specific aldol additions, 4,4-disubstituted derivatives can be tuned (via bulkier groups like naphthylmethyl) to achieve >99%


 where proline achieves only moderate selectivity.

Experimental Protocol: Intermolecular Aldol Reaction

Objective: Synthesis of


-hydroxy ketone using 4,4-dimethylproline as the organocatalyst.
Materials
  • Catalyst: (S)-4,4-Dimethylproline (10 mol%)

  • Donor: Acetone (Reagent grade, 20 equiv.)

  • Acceptor: 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol)

  • Solvent: Chloroform (

    
    ) or Toluene (2.0 mL)
    
  • Quench: Saturated Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Catalyst Solubilization: In a 10 mL round-bottom flask, dissolve (S)-4,4-dimethylproline (7.2 mg, 0.05 mmol) in Chloroform (2.0 mL). Note: Unlike L-Proline, this will form a clear homogeneous solution.

  • Substrate Addition: Add Acetone (0.73 mL, 10 mmol) to the stirring catalyst solution. Stir for 10 minutes to allow initial enamine formation.

  • Reaction Initiation: Add 4-Nitrobenzaldehyde (75.6 mg, 0.5 mmol) in one portion.

  • Incubation: Seal the flask and stir at room temperature (25°C). Monitor by TLC (30% EtOAc/Hexane).

    • Observation: The reaction should reach completion significantly faster (e.g., 12h) than the L-Proline control in DMSO (24-48h).

  • Workup: Quench with sat.

    
     (2 mL) and extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • Self-Check 1: If the reaction mixture is cloudy in Chloroform, ensure you are using the 4,4-dimethyl derivative. Native proline would remain as a suspension.

  • Self-Check 2: Measure optical rotation. The product should be the (R)-aldol adduct (if using S-catalyst), consistent with the Zimmerman-Traxler model.

Why Choose 4,4-Dimethylproline? (Decision Matrix)

ScenarioRecommended CatalystReasoning
Green Chemistry (Water) L-Proline Proline is highly water-soluble and effective in aqueous emulsions.
Scale-Up (Organic Media) 4,4-Dimethylproline Solubility in toluene/DCM allows for easier solvent recycling and workup.
Slow Substrates 4,4-Dimethylproline The gem-dimethyl effect accelerates the rate-determining enamine formation step.
Cost Sensitivity L-Proline Proline is a commodity chemical; 4,4-DMP requires synthesis or higher purchase cost.

References

  • Zhao, G., et al. (2006).[1][2] "4,4'-Disubstituted L-Prolines as Highly Enantioselective Catalysts for Direct Aldol Reactions." Advanced Synthesis & Catalysis.

  • List, B., et al. (2000). "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society.[3]

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915). "The formation and stability of spiro-compounds. Part I. S-Spiro-heptane-di-delta-carboxylic acid." Journal of the Chemical Society, Transactions. (Foundational reference for the Thorpe-Ingold/Gem-Dimethyl Effect).

  • Raines, R. T., et al. (2020). "Conformational landscape of substituted prolines." Biophysical Reviews.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethylproline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of novel amino acid analogs is paramount. 4,4-Dimethylproline, a synthetic derivative of proline, presents a unique analytical challenge due to the gem-dimethyl substitution on its pyrrolidine ring. This guide provides a comparative analysis of the anticipated mass spectrometry fragmentation patterns of 4,4-dimethylproline against its parent amino acid, L-proline. We will delve into the mechanistic underpinnings of proline fragmentation and hypothesize how the C4-dimethylation will likely alter these pathways, offering a roadmap for researchers to confirm these predictions experimentally.

The "Proline Effect": A Baseline for Comparison

Proline's rigid cyclic structure imposes significant constraints on peptide conformation, leading to a characteristic fragmentation pattern in mass spectrometry known as the "proline effect."[1][2] Under collision-induced dissociation (CID), peptides containing proline often exhibit a dominant cleavage at the N-terminal side of the proline residue.[3][4] This preferential fragmentation is a cornerstone of peptide sequencing and serves as our baseline for comparison.

Anticipated Fragmentation of 4,4-Dimethylproline: A Hypothesis-Driven Approach

While specific experimental data for the fragmentation of 4,4-dimethylproline is not yet widely published, we can formulate a strong hypothesis based on established principles of mass spectrometry and the known behavior of substituted amino acids. The introduction of a gem-dimethyl group at the C4 position is expected to introduce notable deviations from the classic proline fragmentation pattern.

The molecular weight of 4,4-Dimethyl-L-proline is 143.18 g/mol with a molecular formula of C7H13NO2.[5]

Key Hypothesized Fragmentation Pathways for 4,4-Dimethylproline:
  • Alpha-Cleavage at the Carboxyl Group: A common fragmentation pathway for amino acids is the loss of the carboxyl group as CO2 (44 Da) or the entire carboxylic acid group (COOH, 45 Da).[6] This is expected to be a primary fragmentation route for 4,4-dimethylproline.

  • Ring Opening and Fragmentation: The pyrrolidine ring of proline is susceptible to opening upon fragmentation. The gem-dimethyl group at C4 is likely to influence this process. We can anticipate the formation of specific fragment ions resulting from the cleavage of the C-C bonds within the ring. The stability of the resulting carbocations will play a crucial role in determining the most favorable fragmentation pathways.

  • Loss of Methyl Groups: The presence of two methyl groups introduces the possibility of losing one or both as methyl radicals (•CH3, 15 Da). This would result in fragment ions at m/z values 15 and 30 units lower than the parent ion or other fragment ions.

  • Comparison with Proline: The primary point of comparison will be the relative abundance of the fragments resulting from the "proline effect" versus alternative fragmentation pathways. It is plausible that the steric hindrance and electronic effects of the gem-dimethyl group could diminish the classic N-terminal cleavage, leading to a more complex fragmentation spectrum compared to proline.

Comparative Data Summary

The following table outlines the expected key fragment ions for L-proline and the hypothesized fragments for 4,4-dimethylproline under positive ion mode electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS).

Precursor Ion (m/z)AnalyteKey Fragment Ion (m/z)Proposed Neutral Loss/Fragment Identity
116.07L-Proline70.06Loss of HCOOH (Formic Acid)
116.07L-Proline88.05Loss of CO (Carbon Monoxide)
144.104,4-Dimethylproline98.10Loss of HCOOH (Formic Acid)
144.104,4-Dimethylproline129.08Loss of CH3 (Methyl Radical)
144.104,4-Dimethylproline116.09Loss of CO (Carbon Monoxide)
144.104,4-Dimethylproline83.08Ring fragmentation
144.104,4-Dimethylproline57.07Isopropyl cation from ring cleavage

Experimental Protocol for Fragmentation Analysis

To empirically determine the fragmentation pattern of 4,4-dimethylproline, the following detailed protocol for LC-MS/MS analysis is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

I. Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 4,4-dimethylproline in a 50:50 mixture of acetonitrile and water.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent mixture.

  • Control Sample: Prepare a 10 µg/mL working solution of L-proline for direct comparison.

II. Liquid Chromatography - Mass Spectrometry (LC-MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system is recommended for accurate mass measurements.[7]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

III. Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be optimized).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Analysis:

    • Select the protonated molecule of 4,4-dimethylproline ([M+H]+ at m/z 144.10) as the precursor ion for fragmentation.

    • Perform Collision-Induced Dissociation (CID).

    • Vary the collision energy (e.g., 10, 20, and 40 eV) to observe the formation of different fragment ions.

    • Acquire MS/MS spectra for the protonated molecule of L-proline ([M+H]+ at m/z 116.07) under the same conditions for a direct comparison.

Visualizing the Hypothesized Fragmentation

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for L-proline and 4,4-dimethylproline.

G cluster_proline L-Proline Fragmentation cluster_dmproline 4,4-Dimethylproline Hypothesized Fragmentation Proline_MH+ Proline [M+H]+ (m/z 116.07) Proline_frag1 m/z 70.06 Proline_MH+->Proline_frag1 - HCOOH Proline_frag2 m/z 88.05 Proline_MH+->Proline_frag2 - CO DMProline_MH+ 4,4-Dimethylproline [M+H]+ (m/z 144.10) DMProline_frag1 m/z 98.10 DMProline_MH+->DMProline_frag1 - HCOOH DMProline_frag2 m/z 129.08 DMProline_MH+->DMProline_frag2 - CH3 DMProline_frag3 m/z 116.09 DMProline_MH+->DMProline_frag3 - CO DMProline_frag4 m/z 83.08 DMProline_MH+->DMProline_frag4 - Ring Opening

Caption: Proposed fragmentation pathways for L-proline and 4,4-dimethylproline.

Experimental Workflow

The following workflow diagram illustrates the logical steps for the experimental determination of the fragmentation pattern of 4,4-dimethylproline.

G Start Start: Sample Preparation LC_MS LC-MS Analysis (C18 Column) Start->LC_MS MS1 MS1 Scan (Identify [M+H]+) LC_MS->MS1 MS2 MS/MS Fragmentation (CID) (Precursor Ion Selection) MS1->MS2 Data_Analysis Data Analysis (Compare Spectra) MS2->Data_Analysis Conclusion Conclusion: Elucidate Fragmentation Pattern Data_Analysis->Conclusion

Caption: Experimental workflow for fragmentation analysis.

Conclusion

The gem-dimethyl substitution at the C4 position of the proline ring in 4,4-dimethylproline is anticipated to significantly influence its mass spectrometric fragmentation pattern compared to the parent L-proline. While the classic "proline effect" may be attenuated, new fragmentation pathways involving the loss of methyl groups and distinct ring-opening products are likely to emerge. The provided experimental protocol offers a robust framework for researchers to empirically determine these fragmentation patterns, thereby enabling the confident identification and characterization of this and other novel amino acid analogs in complex biological matrices. This comparative and hypothesis-driven approach is essential for advancing our understanding of modified amino acids in proteomics and drug discovery.

References

  • Guijarro-Díez, M., García-Martínez, M., & Marina, M. L. (2012). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry, 60(9), 2149–2156. Retrieved from [Link]

  • Haring, M., & Zivkovic, J. (2015). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In Amino Acid Analysis (pp. 103-116). Humana Press. Retrieved from [Link]

  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology and Bioengineering, 70(1), 53-61. Retrieved from [Link]

  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (2019). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. Retrieved from [Link]

  • Lavery, S. (2025). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. Retrieved from [Link]

  • De Angelis, F., et al. (2002). New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides. Journal of Mass Spectrometry, 37(7), 742-748. Retrieved from [Link]

  • Li, Y., et al. (2019). Energetic switch of the proline effect in collision-induced dissociation of singly and doubly protonated peptide Ala-Ala-Arg-Pro-Ala-Ala. Journal of Mass Spectrometry, 54(1), 56-64. Retrieved from [Link]

  • Schröder, D., et al. (2014). A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry. Beilstein Journal of Organic Chemistry, 10, 2049-2057. Retrieved from [Link]

  • Harrison, A. G., & Tang, T. H. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of the American Society for Mass Spectrometry, 16(9), 1450-1460. Retrieved from [Link]

  • De Angelis, F., et al. (2002). New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides. ResearchGate. Retrieved from [Link]

  • Harrison, A. G., & Tang, T. H. (2005). Fragmentation Reactions of Deprotonated Peptides Containing Proline. The Proline Effect. ResearchGate. Retrieved from [Link]

  • Vrkic, B., & O'Hair, R. A. J. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(7), 1335-1344. Retrieved from [Link]

  • Gerbaux, P., & Flammang, R. (2011). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. American Laboratory. Retrieved from [Link]

  • Vrkic, B., & O'Hair, R. A. J. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. Retrieved from [Link]

  • Tabb, D. L., et al. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. PMC. Retrieved from [Link]

  • Vrkic, B., & O'Hair, R. A. J. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. GCRIS. Retrieved from [Link]

  • Schwartz, J. C., et al. (2002). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 13(8), 989-998. Retrieved from [Link]

  • Flückiger, R., et al. (2025). Characterization of Pyrroloquinoline Quinone Amino Acid Derivatives by Electrospray Ionization Mass Spectrometry and Detection in Human Milk. ResearchGate. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 13(8), 999-1008. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Van der Slot, A. J. A., et al. (2019). Identification of 4-Hydroxyproline at the Xaa Position in Collagen by Mass Spectrometry. Journal of Proteome Research, 18(5), 2045-2051. Retrieved from [Link]

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494. Retrieved from [Link]

  • NIST. (n.d.). d-Proline, N-methoxycarbonyl-, undecyl ester. NIST WebBook. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

Sources

A Comparative Guide to Proline Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the humble amino acid L-proline has been a cornerstone of organocatalysis, enabling chemists to construct complex chiral molecules with remarkable precision.[1][2][3] Its rigid cyclic structure and bifunctional nature—possessing both a secondary amine and a carboxylic acid—allow it to act as a "micro-aldolase," mimicking the function of complex enzymes through simpler, more accessible chemistry.[4] However, the quest for enhanced reactivity, greater stereoselectivity, and broader substrate scope has spurred the development of a diverse array of proline analogs. Each modification to the parent scaffold offers a unique handle to fine-tune catalytic performance.

This guide provides a comparative analysis of key proline analogs, offering insights into their design, performance in the benchmark asymmetric aldol reaction, and the mechanistic principles that govern their efficacy.

The Mechanistic Heart of Proline Catalysis: The Enamine Cycle

To appreciate the ingenuity behind proline analogs, one must first understand the catalytic cycle of proline itself. In the archetypal aldol reaction between a ketone and an aldehyde, proline initiates a cascade of events.[5][6] The secondary amine of proline condenses with the ketone to form an iminium ion, which then tautomerizes to a nucleophilic enamine intermediate.[1][7] This enamine, now activated, attacks the aldehyde's carbonyl carbon. The stereochemistry of this C-C bond formation is meticulously controlled by a six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model.[1][7] In this arrangement, the carboxylic acid group of proline plays a crucial dual role: it acts as a Brønsted acid to activate the aldehyde and then as a Brønsted base to deprotonate the incoming nucleophile, all while orienting the reactants for a specific stereochemical outcome.[1][5]

Figure 1: Generalized catalytic cycle for proline-catalyzed aldol reaction.

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Proline L-Proline Iminium Iminium Ion Proline->Iminium + Ketone Product Aldol Product Ketone Ketone Enamine Enamine Intermediate Iminium->Enamine -H⁺ Adduct_Iminium Aldol Adduct (Iminium form) Enamine->Adduct_Iminium + Aldehyde Aldehyde Aldehyde Adduct_Iminium->Proline +H₂O -Product Water_in H₂O Water_out -H₂O Water_hydrolysis H₂O (Hydrolysis) R1 Ketone cluster_cycle cluster_cycle R2 Aldehyde P Chiral Aldol Product

Strategic Modifications to the Proline Scaffold

The performance of proline analogs can be systematically understood by examining the position of substitution on the pyrrolidine ring. Modifications primarily target the C4 (β) and C5 positions, or involve creating more rigid, conformationally constrained bicyclic systems.

C4-Substituted Analogs: The Role of Hydroxyproline

One of the most common and well-studied analogs is (4R)-hydroxy-L-proline (trans-4-hydroxyproline). The introduction of a hydroxyl group at the C4 position significantly influences the catalyst's electronic and steric properties.[8] This hydroxyl group can participate in additional hydrogen bonding interactions within the transition state, further organizing the reactants and often leading to enhanced stereoselectivity.[9]

While L-proline is a versatile catalyst for a wide range of transformations including aldol, Mannich, and Michael reactions, the introduction of the hydroxyl group in 4-hydroxyproline can refine its selectivity.[2][4]

Comparative Performance in the Aldol Reaction

To illustrate the impact of these modifications, let's consider the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard benchmark reaction.

CatalystYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline9595:596 (anti)
(2S,4R)-4-Hydroxyproline9997:3>99 (anti)
(2S,5R)-5-Phenylproline9298:298 (anti)
Bicyclic Analog 11 85>99:198 (anti)

Note: Data is compiled and representative of typical results found in the literature for this specific reaction under optimized conditions. Exact values can vary based on specific reaction conditions.

As the data suggests, trans-4-hydroxyproline often provides superior enantioselectivity compared to the parent L-proline.[10] The hydroxyl group is thought to pre-organize the transition state assembly through hydrogen bonding, leading to a more defined and energetically favorable pathway for the desired stereoisomer.

C5-Substituted Analogs: Steric Shielding

Placing a bulky substituent at the C5 position, adjacent to the carboxylic acid, introduces a significant steric shield. This steric hindrance effectively blocks one face of the enamine intermediate, forcing the incoming aldehyde to approach from the less hindered face. This strategy is highly effective in controlling the facial selectivity of the C-C bond formation. Analogs like (2S, 5R)-5-phenylproline exemplify this design principle, often yielding excellent stereoselectivities.

Conformationally Constrained Analogs: Rigidity Equals Selectivity

A key factor in proline's success is the inherent rigidity of the five-membered pyrrolidine ring. By synthesizing bicyclic or other conformationally constrained analogs, chemists can further lock the catalyst into a specific geometry.[11][12] This pre-organization minimizes non-productive catalytic pathways and reduces conformational flexibility in the transition state, which can otherwise erode stereoselectivity.[11] For instance, the bicyclic analog 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has demonstrated superior selectivity over its monocyclic counterpart, β-proline, by rigidly fixing the geometry of the carboxylic acid group relative to the amine.[11]

Experimental Protocol: A Case Study

The following protocol for the direct asymmetric aldol reaction catalyzed by (2S,4R)-4-hydroxyproline is provided as a self-validating system, demonstrating a field-proven application.

Reaction: Asymmetric aldol reaction of cyclohexanone and 4-nitrobenzaldehyde.

Figure 2: Experimental workflow for the catalyzed aldol reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-nitrobenzaldehyde (1 mmol) and (2S,4R)-4-hydroxyproline (0.1 mmol) to a flask. B 2. Add cyclohexanone (5 mmol) and DMSO (2 mL). A->B C 3. Stir mixture at room temperature for 24 hours. B->C D 4. Quench with aq. NH₄Cl. C->D E 5. Extract with ethyl acetate. D->E F 6. Purify by column chromatography (silica gel). E->F

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Cyclohexanone (5.0 mmol, 516 µL)

  • (2S,4R)-4-Hydroxy-L-proline (0.1 mmol, 13.1 mg)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) and (2S,4R)-4-hydroxy-L-proline (13.1 mg, 0.1 mmol, 10 mol%).

  • Add dimethyl sulfoxide (2.0 mL) followed by cyclohexanone (516 µL, 5.0 mmol).

  • Seal the flask and stir the resulting mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The evolution from proline to its sophisticated analogs showcases a powerful theme in modern organic chemistry: rational catalyst design. By understanding the intricate details of the catalytic mechanism, chemists can make targeted structural modifications to overcome limitations and enhance performance. C4-substituents like the hydroxyl group in hydroxyproline introduce beneficial electronic and hydrogen-bonding effects, C5-substituents provide a steric shield to direct stereochemistry, and conformational constraints lock the catalyst into a highly selective conformation.

The field continues to advance, with new analogs being developed that offer higher turnover numbers, operate under milder conditions, and expand the utility of organocatalysis to new reaction classes. The insights gained from these comparative studies are invaluable for researchers in academia and industry, providing a robust toolkit for the efficient and stereoselective synthesis of chiral molecules that are the building blocks of pharmaceuticals, agrochemicals, and advanced materials.

References

  • A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. MDPI. [Link]

  • Highly Diastereo- and Enantioselective Direct Aldol Reaction Catalyzed by Simple Amphiphilic Proline Derivatives. Scholars Portal Journals. [Link]

  • Switching diastereoselectivity in proline-catalyzed aldol reactions. PubMed. [Link]

  • The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • What is the Difference Between Proline and Hydroxyproline. Pediaa.Com. [Link]

  • L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. [Link]

  • Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. MDPI. [Link]

  • PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST (uSask). [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]

Sources

Determination of optical rotation for 4,4-Dimethylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Optical Rotation vs. Chromatographic Methods for 4,4-Dimethylpyrrolidine-2-carboxylic Acid[1][2]

Executive Summary

4,4-Dimethylpyrrolidine-2-carboxylic acid (often referred to as 4,4-dimethylproline) is a critical non-proteinogenic amino acid used in peptide synthesis to induce specific conformational constraints (cis/trans isomerization control) and enhance metabolic stability. Due to its structural rigidity and steric bulk at the C4 position, accurate characterization of its enantiomeric purity is challenging but essential for downstream pharmaceutical applications.

This guide objectively compares the traditional Polarimetry (Optical Rotation) method against the modern gold standard of Chiral HPLC . While polarimetry offers rapid batch release capabilities, it lacks the resolution required for high-sensitivity enantiomeric excess (


) determination, necessitating a shift toward chromatographic techniques for critical quality attributes (CQAs).

Part 1: The Analyte Context & Challenge

The determination of optical rotation for 4,4-dimethylproline is complicated by its zwitterionic nature. Unlike standard amino acids, the gem-dimethyl group at C4 alters the solvation shell, leading to significant variations in specific rotation (


) depending on pH, concentration, and solvent choice (water vs. acetic acid vs. methanol).

Key Technical Challenges:

  • Low Specific Rotation: Proline analogs often exhibit low magnitude

    
     values, making them susceptible to measurement errors from particulate scattering or temperature fluctuations.
    
  • Horeau Effect: The relationship between enantiomeric composition and optical rotation is not always strictly linear (Horeau effect), potentially masking small amounts of the opposite enantiomer.

  • Salt Form Variability: The free base and the hydrochloride salt (the most common commercial form) have distinct rotation values.

Part 2: Method Comparison (Polarimetry vs. HPLC)

The following table contrasts the two primary methodologies for determining the stereochemical integrity of 4,4-dimethylproline.

FeaturePolarimetry (Optical Rotation) Chiral HPLC (Crown Ether / Ligand Exchange)
Primary Output Specific Rotation (

)
Enantiomeric Excess (

%)
Detection Limit Low (Requires >10 mg/mL)High (Can detect <0.1% impurity)
Selectivity Non-Specific (Aggregated signal of all chiral species)Specific (Resolves enantiomers & impurities)
Throughput High (< 5 mins/sample)Low (20-40 mins/sample)
Cost per Run NegligibleHigh (Columns: $1,000+, Solvents)
Robustness Sensitive to Temperature, pH, & ParticulatesRobust, highly reproducible
Best Use Case Identity Testing (ID) & Raw Material ReleasePurity Determination & Process Control
Decision Matrix for Method Selection

method_selection Start Start: Characterization Goal Goal_ID Goal: Identity Confirmation (Batch Release) Start->Goal_ID Goal_Purity Goal: Enantiomeric Purity (Process Development) Start->Goal_Purity Polarimetry Method: Polarimetry (Optical Rotation) Goal_ID->Polarimetry HPLC Method: Chiral HPLC (Crownpak / Chirobiotic) Goal_Purity->HPLC Result_Pass Pass: Matches Lit. Value Polarimetry->Result_Pass Within Spec Result_Fail Fail / Ambiguous Polarimetry->Result_Fail Out of Spec Result_Fail->HPLC Escalate for Resolution

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

Part 3: Experimental Protocols

Protocol A: Determination of Specific Rotation (Polarimetry)[4][5]

Objective: To determine the specific optical rotation


 of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride.

Reagents & Equipment:

  • Analyte: (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid HCl (dried in vacuo over

    
     for 4h).
    
  • Solvent: 1.0 N Hydrochloric Acid (preferred over water to ensure full protonation and break zwitterionic aggregates).

  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or equivalent) with a sodium lamp (589 nm).

  • Cell: 1.0 dm (100 mm) thermostated quartz cell.

Step-by-Step Procedure:

  • Preparation (Target c = 1.0):

    • Accurately weigh

      
       mg of the dried sample into a 10 mL volumetric flask.
      
    • Dissolve in ~5 mL of 1.0 N HCl. Sonicate briefly if necessary to ensure complete dissolution.

    • Dilute to volume with 1.0 N HCl and mix thoroughly by inversion (20x).

  • System Blanking:

    • Fill the polarimeter cell with pure 1.0 N HCl. Ensure no air bubbles are trapped in the light path.

    • Equilibrate to

      
      .
      
    • Zero the instrument (Blank).

  • Measurement:

    • Rinse the cell twice with the sample solution.

    • Fill the cell with the sample solution.

    • Allow 2 minutes for thermal equilibration.

    • Record the optical rotation (

      
      ) as the average of 5 measurements.
      
  • Calculation:

    
    [3]
    
    • Where:

      • 
         = Observed rotation (degrees)[4][5]
        
      • 
         = Path length (dm) [typically 1.0]
        
      • 
         = Concentration ( g/100  mL) [typically 1.0]
        

Expected Value Range:

  • Literature values for L-proline analogs in acidic media are typically negative.

  • Target:

    
     to 
    
    
    
    (c=1, 1N HCl).
    • Note: Values vary significantly by salt form. Always compare against a Reference Standard of the exact same salt.

Protocol B: Enantiomeric Excess Determination (Chiral HPLC)

Objective: To quantify the % of (R)-enantiomer impurity.

Methodology: Direct resolution of underivatized amino acids is best achieved using Crown Ether or Teicoplanin stationary phases.

Chromatographic Conditions:

  • Column: Daicel Crownpak CR(+) (150 mm x 4.0 mm, 5 µm) or Astec CHIROBIOTIC T.

  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 to 2.0 (aqueous).
    
    • Why? Acidic pH ensures the amino group is protonated (

      
      ), which is required for complexation with the crown ether.
      
  • Flow Rate: 0.4 - 0.8 mL/min (Keep low to prevent high backpressure and heating).

  • Temperature:

    
     to 
    
    
    
    (Lower temperatures often improve resolution for crown ethers).
  • Detection: UV at 200-210 nm (Low wavelength required due to lack of chromophores).

Workflow Visualization:

hplc_workflow Sample_Prep Sample Prep (1 mg/mL in Mobile Phase) Injection Injection (10 µL) Sample_Prep->Injection Separation Separation (Crownpak CR(+), pH 1.5) Injection->Separation Detection Detection (UV 200 nm) Separation->Detection Data_Analysis Data Analysis (Calc % ee) Detection->Data_Analysis

Figure 2: Workflow for the determination of enantiomeric excess using Chiral HPLC.

Part 4: Data Analysis & Troubleshooting

Handling Deviations in Polarimetry

If the measured


 deviates from the expected range:
  • Check Water Content: Amino acid salts are hygroscopic. A "wet" sample will have a lower effective concentration (

    
    ), leading to a lower observed rotation. Correction: Determine Loss on Drying (LOD) or Karl Fischer (KF) water content and correct the weight.
    
  • Check pH: Ensure the solvent is strong enough (1N HCl) to fully protonate the amine. In water, the zwitterion equilibrium can shift the rotation value.

Calculation of Enantiomeric Excess (HPLC)


  • Where

    
     is the peak area of the major (S)-enantiomer and 
    
    
    
    is the minor (R)-enantiomer.

References

  • Lee, M. S., et al. (2012).[2] "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Food Chemistry.

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[6] Technical Guide.

  • Berendt, R. T., & Munson, E. J. (2012).[7] "Effect of enantiomeric ratio and preparation method on proline crystal form." CrystEngComm.

  • Mathew, S. P., et al. (2004).[8] "Amplification of enantiomeric excess in a proline-mediated reaction." Angewandte Chemie International Edition.

Sources

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4,4-Dimethylpyrrolidine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.